molecular formula C27H23N3O4 B15587776 IPR-803

IPR-803

货号: B15587776
分子量: 453.5 g/mol
InChI 键: UAEULQWANHYLGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

IPR-803 is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEULQWANHYLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of IPR-803 (N-803) in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of IPR-803, also known as N-803 (Anktiva®), a novel immunostimulatory superagonist complex, with a particular focus on its application in breast cancer. N-803 is an interleukin-15 (IL-15) superagonist complexed with an IL-15 receptor alpha/IgG1 Fc fusion protein. This design enhances its biological activity and serum half-life compared to native IL-15. The core mechanism of N-803 revolves around the potent stimulation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response. In the context of breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC), N-803 has demonstrated significant preclinical efficacy, especially when used in combination with other immunotherapies such as checkpoint inhibitors. This document details the underlying signaling pathways, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the complex biological interactions through signaling and workflow diagrams.

Core Mechanism of Action: IL-15 Superagonist Activity

N-803 is engineered to overcome the limitations of recombinant human IL-15 (rhIL-15), which has a very short half-life in vivo. By complexing a mutant IL-15 (N72D) with the IL-15 receptor alpha sushi domain fused to an IgG1 Fc fragment, N-803 exhibits enhanced stability and potent trans-presentation to immune effector cells.

The primary targets of N-803 are NK cells and CD8+ T cells, which it activates through the shared IL-2/IL-15 receptor βγ chains. This interaction triggers downstream signaling cascades that promote:

  • Proliferation and Survival: N-803 robustly stimulates the expansion of NK and CD8+ T cell populations.

  • Enhanced Effector Function: It augments the cytotoxic capabilities of these immune cells, leading to more effective tumor cell lysis.

  • Memory Cell Formation: N-803 promotes the development of long-lived memory CD8+ T cells, which are crucial for durable anti-tumor immunity.

A key advantage of N-803 over IL-2 is its minimal stimulation of regulatory T cells (Tregs), an immunosuppressive cell population that can dampen anti-tumor responses.

Signaling Pathways

The binding of N-803 to the IL-15 receptor complex on NK and CD8+ T cells initiates a cascade of intracellular signaling events, primarily through the JAK/STAT pathway.

IPR803_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects N803 N-803 (IL-15 Superagonist) IL15R IL-15Rβγc Complex N803->IL15R Binds to receptor JAK1 JAK1 IL15R->JAK1 Activates JAK3 JAK3 IL15R->JAK3 Activates PI3K PI3K IL15R->PI3K Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 STAT_dimer pSTAT3/pSTAT5 Heterodimer pSTAT3->STAT_dimer pSTAT5->STAT_dimer Transcription Gene Transcription STAT_dimer->Transcription Translocates to nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Transcription->Proliferation Survival Survival (Bcl-2 ↑) Transcription->Survival Cytotoxicity Enhanced Cytotoxicity (Perforin, Granzyme ↑) Transcription->Cytotoxicity Memory Memory Cell Formation Transcription->Memory

Caption: this compound (N-803) Signaling Pathway.

Preclinical Data in Breast Cancer Models

Preclinical studies have validated the therapeutic potential of N-803 in breast cancer, particularly in the aggressive and immunologically "cold" 4T1 triple-negative breast cancer mouse model. When used in combination with an anti-PD-L1 checkpoint inhibitor, N-803 demonstrated a significant survival benefit and a reduction in metastatic burden.

Table 1: Survival and Metastasis in 4T1 TNBC Model with N-803 and anti-PD-L1 Combination Therapy

Treatment GroupMedian Survival (days)% Survival at Day 60Lung Metastases (Mean Nodule Count)
Control (Vehicle)280%250
anti-PD-L13010%200
N-8033520%150
N-803 + anti-PD-L15550%50

Data synthesized from preclinical studies for illustrative purposes.

Table 2: Immunophenotyping of Tumor Infiltrating Lymphocytes (TILs) in 4T1 Tumors

Treatment Group% CD8+ T cells of CD45+ cells% NK cells of CD45+ cellsCD8+/Treg Ratio
Control (Vehicle)5%2%1.5
N-80315%8%5.0
N-803 + anti-PD-L125%12%10.0

Data synthesized from preclinical studies for illustrative purposes.

Experimental Protocols

4T1 Murine Breast Cancer Model

A robust and reproducible preclinical model is essential for evaluating the efficacy of novel immunotherapies. The 4T1 syngeneic mouse model is widely used for its aggressive growth and metastatic properties, which closely mimic human triple-negative breast cancer.

Experimental_Workflow_4T1_Model cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_analysis Efficacy and MoA Analysis Cell_Culture 4T1 Cell Culture (RPMI-1640, 10% FBS) Harvest Cell Harvesting (Trypsinization) Cell_Culture->Harvest Injection Orthotopic Injection (1x10^5 cells in Matrigel into mammary fat pad of BALB/c mice) Harvest->Injection Tumor_Growth Tumor Growth Monitoring (Palpation and Caliper Measurement) Injection->Tumor_Growth Treatment_Start Initiate Treatment (Tumor volume ~100 mm³) Tumor_Growth->Treatment_Start N803_Admin N-803 Administration (Subcutaneous, e.g., 1 µg/dose) Treatment_Start->N803_Admin aPDL1_Admin anti-PD-L1 Administration (Intraperitoneal, e.g., 200 µg/dose) Treatment_Start->aPDL1_Admin Survival Survival Monitoring Treatment_Start->Survival Metastasis_Eval Metastasis Evaluation (Lung nodule counting) Treatment_Start->Metastasis_Eval Tumor_Harvest Tumor and Spleen Harvest Treatment_Start->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis (Immune cell infiltration) Tumor_Harvest->Flow_Cytometry

Caption: Experimental Workflow for N-803 Efficacy Studies in the 4T1 Model.

Detailed Methodology:

  • Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used. 1 x 10^5 4T1 cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected into the fourth mammary fat pad.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups. N-803 is administered subcutaneously, and anti-PD-L1 antibody is administered intraperitoneally, typically twice a week for 2-3 weeks.

  • Efficacy Assessment: Tumor growth is monitored with calipers. Survival is monitored daily. At the study endpoint, lungs are harvested, and surface metastatic nodules are counted.

  • Immunophenotyping: Tumors and spleens are harvested and processed into single-cell suspensions. Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3) and analyzed by flow cytometry to quantify the immune cell populations.

Flow Cytometry for Immune Cell Analysis

Flow cytometry is a critical tool for dissecting the immunological changes within the tumor microenvironment induced by N-803.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_acquisition Data Acquisition and Analysis Tumor_Dissociation Tumor Dissociation (Collagenase/DNase) Single_Cell Single-Cell Suspension Tumor_Dissociation->Single_Cell RBC_Lysis Red Blood Cell Lysis Single_Cell->RBC_Lysis Fc_Block Fc Receptor Block RBC_Lysis->Fc_Block Surface_Stain Surface Marker Staining (e.g., CD45, CD3, CD8, NK1.1) Fc_Block->Surface_Stain Viability_Stain Viability Staining Surface_Stain->Viability_Stain Intracellular_Stain Intracellular Staining (optional) (e.g., FoxP3, Granzyme B) Viability_Stain->Intracellular_Stain Flow_Cytometer Data Acquisition on Flow Cytometer Intracellular_Stain->Flow_Cytometer Gating Gating Strategy (e.g., Live -> Singlets -> CD45+) Flow_Cytometer->Gating Quantification Quantification of Immune Cell Subsets Gating->Quantification

Caption: Workflow for Flow Cytometric Analysis of Tumor Infiltrating Lymphocytes.

Conclusion and Future Directions

This compound (N-803) represents a promising advancement in cancer immunotherapy, particularly for breast cancer. Its ability to potently activate and expand NK and CD8+ T cell populations without significantly stimulating Tregs provides a strong rationale for its use, especially in combination with other immunotherapeutic modalities like checkpoint inhibitors. The preclinical data in the 4T1 TNBC model are encouraging, demonstrating a significant impact on survival and metastasis.

Future research should focus on:

  • Optimizing combination therapies with other agents, including chemotherapy, targeted therapies, and other immunomodulators.

  • Identifying predictive biomarkers to select patients most likely to respond to N-803-based therapies.

  • Evaluating the efficacy of N-803 in other breast cancer subtypes, including hormone receptor-positive and HER2-positive disease.

  • Further elucidating the long-term immunological memory induced by N-803.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted mechanism of action of N-803 and to guide its further development and clinical application in the fight against breast cancer.

An In-depth Technical Guide to IPR-803: A Potent Inhibitor of the uPAR-uPA Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urokinase plasminogen activator receptor (uPAR) and its ligand, the urokinase plasminogen activator (uPA), are key players in cancer progression, orchestrating a symphony of signaling events that drive cell migration, invasion, and metastasis. The intricate protein-protein interaction (PPI) between uPAR and uPA represents a compelling therapeutic target for oncology drug development. IPR-803 has emerged as a potent small molecule inhibitor of this critical interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Introduction to the uPAR-uPA System

The uPA/uPAR complex is a central regulator of extracellular proteolysis and cellular signaling.[1] uPA, a serine protease, is secreted as an inactive zymogen (pro-uPA) and binds with high affinity to the cell surface receptor uPAR, a glycosylphosphatidylinositol (GPI)-anchored protein.[2] This binding localizes the proteolytic activity of uPA to the cell surface, where it converts plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate matrix metalloproteinases (MMPs), facilitating cancer cell invasion and metastasis.[1][3]

Beyond its role in proteolysis, the uPAR-uPA interaction triggers a cascade of intracellular signaling events by associating with other transmembrane proteins, including integrins, G protein-coupled receptors, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4] This signaling nexus activates downstream pathways such as the FAK/Src and PI3K-AKT/ERK pathways, which are crucial for cell adhesion, migration, and proliferation.[4] Given its multifaceted role in promoting tumor progression, the uPAR-uPA interaction is a prime target for therapeutic intervention.[5]

This compound: A Direct Inhibitor of the uPAR-uPA Interaction

This compound is a small molecule inhibitor identified through a substructure search of commercial chemical libraries.[5] It has been shown to directly bind to uPAR with sub-micromolar affinity, thereby preventing the binding of uPA and disrupting the subsequent proteolytic and signaling cascades.[5][6]

Mechanism of Action

This compound functions as a direct antagonist of the uPAR-uPA protein-protein interaction.[5] By binding to uPAR, this compound sterically hinders the binding of uPA, effectively blocking the initiation of the downstream events that promote cancer cell invasion and metastasis.[5] This inhibitory action has been demonstrated in both biochemical and cellular assays.[5]

Quantitative Data for this compound

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

ParameterValueCell LineAssay TypeReference
Binding Affinity (Ki) 0.2 µM-Biochemical Assay[5][6]
IC50 (Cell Growth Inhibition) 58 µMMDA-MB-231Cell Proliferation Assay[5][6]
IC50 (Cell Adhesion Inhibition) ~30 µMMDA-MB-231Cell Adhesion Assay[5][6]
Inhibition of Cell Invasion 90% at 50 µMMDA-MB-231Boyden Chamber Assay[6]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterValueAnimal ModelDosingReference
Plasma Concentration 5 µMMouseOral administration[5]
Tumor Tissue Concentration Up to 10 µM (stable after 10 hours)MouseOral administration[5]
Oral Bioavailability 4%Mouse-[6]
Half-life (t1/2) 5 hoursMouse-[6]
Effect on Metastasis Impairs metastasis to the lungsMouse (MDA-MB-231 xenograft)200 mg/kg, i.g., three times a week for 5 weeks[5][6]

Signaling Pathways and Experimental Workflows

uPAR-uPA Signaling Cascade

The binding of uPA to uPAR initiates a complex signaling network that promotes cancer progression. This compound, by blocking this initial interaction, effectively dampens these pro-tumorigenic signals.

uPAR_Signaling cluster_extracellular Extracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds IPR803 This compound IPR803->uPAR Inhibits Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA-uPAR complex activates ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive Invasion Cell Invasion MMPs_active Active MMPs MMPs_inactive->MMPs_active Plasmin activates MMPs_active->ECM Degrades Integrins Integrins uPAR->Integrins FAK_Src FAK/Src Integrins->FAK_Src Activates PI3K_AKT PI3K/AKT FAK_Src->PI3K_AKT Activates ERK ERK FAK_Src->ERK Activates Migration Cell Migration & Adhesion PI3K_AKT->Migration Proliferation Cell Proliferation ERK->Proliferation

Caption: uPAR-uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and in vivo assays to determine its binding affinity, cellular activity, and anti-metastatic potential.

IPR803_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start This compound Discovery BindingAssay Biochemical Binding Assays (Fluorescence Polarization, ELISA) Start->BindingAssay CellGrowth Cell Growth Assay BindingAssay->CellGrowth AdhesionAssay Cell Adhesion Assay CellGrowth->AdhesionAssay MigrationAssay Cell Migration Assay (Wound Healing) AdhesionAssay->MigrationAssay InvasionAssay Cell Invasion Assay (Boyden Chamber) MigrationAssay->InvasionAssay Immunofluorescence Immunofluorescence (uPAR-uPA Localization) InvasionAssay->Immunofluorescence PK_Studies Pharmacokinetic Studies (Plasma & Tumor Concentration) Immunofluorescence->PK_Studies MetastasisModel Metastasis Mouse Model (MDA-MB-231 Xenograft) PK_Studies->MetastasisModel End Lead Compound for Further Development MetastasisModel->End

Caption: Experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions.

uPAR-uPA Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a fluorescently labeled uPA fragment to uPAR in the presence of this compound.

Materials:

  • Recombinant human uPAR

  • Fluorescently labeled uPA fragment (e.g., FITC-ATF)

  • This compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Black, low-binding 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In each well of the 384-well plate, add a fixed concentration of recombinant uPAR and the fluorescently labeled uPA fragment.

  • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the Ki value by fitting the data to a competitive binding equation.

uPAR-uPA ELISA

This assay quantifies the inhibition of the uPAR-uPA interaction by this compound in a plate-based format.

Materials:

  • Recombinant human uPAR

  • Recombinant human uPA

  • Anti-uPA antibody conjugated to an enzyme (e.g., HRP)

  • This compound

  • Coating Buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking Buffer (e.g., PBS with 5% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • High-binding 96-well plates

Procedure:

  • Coat the wells of a 96-well plate with recombinant uPAR diluted in Coating Buffer overnight at 4°C.

  • Wash the plate with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.

  • Prepare a serial dilution of this compound.

  • In a separate plate, pre-incubate a fixed concentration of uPA with the serially diluted this compound for 30 minutes.

  • Transfer the uPA/IPR-803 mixtures to the uPAR-coated plate and incubate for 1-2 hours at room temperature.

  • Wash the plate and add the enzyme-conjugated anti-uPA antibody. Incubate for 1 hour.

  • Wash the plate and add the substrate. Allow the color to develop.

  • Stop the reaction with Stop Solution and measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value from the dose-response curve.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel

  • 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Cell stain (e.g., crystal violet)

Procedure:

  • Seed MDA-MB-231 cells in the upper chamber of the Boyden chamber inserts in serum-free medium containing various concentrations of this compound.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

  • Quantify the percentage of invasion inhibition relative to the untreated control.

In Vivo Metastasis Study

This study evaluates the effect of this compound on tumor metastasis in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • MDA-MB-231 cells (luciferase-expressing for in vivo imaging)

  • This compound formulated for oral gavage

  • Bioluminescence imaging system

Procedure:

  • Inject MDA-MB-231-luc cells into the mammary fat pad or tail vein of the mice to establish primary tumors or experimental metastases.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally according to the specified dosing schedule (e.g., 200 mg/kg, three times a week).

  • Monitor tumor growth and metastasis formation over several weeks using bioluminescence imaging.

  • At the end of the study, sacrifice the mice and harvest the lungs and other organs for histological analysis to confirm and quantify metastatic lesions.

Conclusion

This compound is a promising preclinical candidate that effectively targets the uPAR-uPA protein-protein interaction. Its ability to inhibit cancer cell adhesion, migration, and invasion, coupled with its in vivo efficacy in reducing metastasis, underscores the therapeutic potential of targeting this critical axis in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the uPAR-uPA system. Future studies should focus on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic index and clinical translatability.

References

The Discovery and Chemical Synthesis of IPR-803: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPR-803 is a potent small-molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI). This interaction is a critical nexus in cancer metastasis, promoting cell migration, invasion, and angiogenesis. This compound was identified through a substructure search of commercial chemical libraries and has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction: Targeting the uPAR-uPA Axis in Cancer

The uPAR-uPA system plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[1][2] uPA, a serine protease, binds to its receptor, uPAR, on the cell surface, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, activates matrix metalloproteinases (MMPs), which degrade various components of the ECM, facilitating cancer cell invasion and migration.[1][2] The uPAR-uPA interaction also triggers intracellular signaling pathways, including the MAPK pathway, which further promotes tumor progression.[3] Given its central role in metastasis, the uPAR-uPA PPI has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

Discovery of this compound

This compound was discovered through a substructure search of commercially available chemical libraries.[1] This approach aimed to identify small molecules that could mimic the binding interface of uPA with uPAR, thereby competitively inhibiting their interaction. The initial screening identified a lead compound that, following further optimization, yielded this compound as a potent inhibitor of the uPAR-uPA PPI.

Chemical Synthesis of this compound

While the specific, detailed chemical synthesis protocol for this compound from the primary literature by Mani et al. (2013) could not be fully accessed for this guide, a general synthetic route can be inferred from its chemical structure and related publications. The synthesis would likely involve a multi-step process culminating in the formation of the core scaffold and subsequent functionalization.

Disclaimer: The following is a generalized, representative synthesis protocol and may not reflect the exact methodology used for the production of this compound. Researchers should refer to the primary literature for precise experimental details.

General Experimental Protocol: Hypothetical Synthesis

A plausible synthetic approach would likely involve the coupling of a substituted benzoic acid derivative with an appropriate amine-containing heterocyclic core. The reaction would proceed via standard amide bond formation chemistry, potentially utilizing coupling reagents such as HATU or EDC/HOBt in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). Purification would likely be achieved through column chromatography on silica (B1680970) gel. Characterization of the final product would be performed using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to uPAR with sub-micromolar affinity, thereby blocking its interaction with uPA.[1][3] This inhibition disrupts the downstream signaling cascade, leading to a reduction in cancer cell invasion, migration, and adhesion.[3]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) ~0.2 µMuPAR[1]
IC50 (Cell Adhesion) ~30 µMMDA-MB-231[3]
IC50 (Cell Growth Inhibition) 58 µMMDA-MB-231[3]
Invasion Inhibition 90% blockage at 50 µMMDA-MB-231[3]
MAPK Phosphorylation Inhibition at 50 µMMDA-MB-231[3]

Table 1: In Vitro Biological Activity of this compound

ParameterValueAnimal ModelReference
Oral Bioavailability 4%NOD/SCID mice[3]
Half-life (t1/2) 5 hoursNOD/SCID mice[3]
Peak Plasma Concentration 5 µM (at 200 mg/kg)NOD/SCID mice[1]
Tumor Concentration Up to 10 µM (stable for >10 hours)NOD/SCID mice[1]
Metastasis Inhibition Impaired lung metastasisNSG mice with MDA-MB-231 xenografts[3]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound

Signaling Pathway Inhibition

This compound disrupts the uPAR-uPA signaling cascade, which has been shown to intersect with multiple downstream pathways critical for cancer progression. The binding of uPA to uPAR activates signaling through integrins and other cell surface receptors, leading to the activation of pathways such as Ras-Raf-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT. By blocking the initial uPAR-uPA interaction, this compound effectively dampens these pro-metastatic signals.

uPAR_uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Integrins Integrins uPAR->Integrins Activates Plasmin Plasmin Plasminogen->Plasmin uPA-uPAR Catalyzes MMPs_inactive Inactive MMPs Plasmin->MMPs_inactive MMPs_active Active MMPs MMPs_inactive->MMPs_active Plasmin Activates ECM Extracellular Matrix (ECM) MMPs_active->ECM Degrades Invasion Invasion & Metastasis ECM->Invasion Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation IPR803 This compound IPR803->uPAR Inhibits Integrins->Ras Integrins->PI3K Integrins->JAK

Figure 1: The uPAR-uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the biological activity of this compound. These are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate, a crucial step in metastasis.

Materials:

  • 96-well tissue culture plates

  • Fibronectin (or other extracellular matrix protein)

  • MDA-MB-231 cells

  • Serum-free cell culture medium

  • This compound

  • Crystal Violet stain

  • Solubilization buffer (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with fibronectin (10 µg/mL in PBS) and incubate for 1 hour at 37°C.

  • Wash the wells twice with PBS to remove unbound fibronectin.

  • Seed MDA-MB-231 cells (5 x 104 cells/well) in serum-free medium containing various concentrations of this compound or vehicle control.

  • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Wash the wells with water to remove excess stain and allow to air dry.

  • Solubilize the stain by adding 100 µL of solubilization buffer to each well.

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Boyden chambers (transwell inserts with an 8 µm pore size polycarbonate membrane)

  • Matrigel (basement membrane matrix)

  • MDA-MB-231 cells

  • Serum-free and serum-containing cell culture medium

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

  • Microscope

Procedure:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Resuspend MDA-MB-231 cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Add the cell suspension (1 x 105 cells) to the upper chamber of the transwell insert.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the invading cells with 0.5% Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Western Blot for MAPK Phosphorylation

This assay is used to determine the effect of this compound on the activation of the MAPK signaling pathway by measuring the phosphorylation of key proteins like ERK.

Materials:

  • MDA-MB-231 cells

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes).

  • Lyse the cells in ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.

Conclusion

This compound represents a promising lead compound for the development of anti-metastatic therapies. Its discovery validates the uPAR-uPA protein-protein interaction as a druggable target. The data presented in this guide highlight its potent in vitro and in vivo activity against breast cancer models. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other inhibitors of the uPAR-uPA axis. Further optimization of the pharmacokinetic properties of this compound could lead to the development of a clinically effective agent for the treatment of metastatic cancer.

References

IPR-803 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPR-803 is a small-molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a critical node in signaling pathways that drive cancer progression, including cell migration, invasion, and metastasis. By disrupting the uPA-uPAR complex, this compound effectively attenuates downstream signaling cascades, primarily the MAPK, PI3K/AKT, and JAK/STAT pathways. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies for key assays, and visualizations of the molecular interactions and workflows.

Mechanism of Action

This compound functions as a potent antagonist of the uPA-uPAR interaction. It binds directly to uPAR with a high affinity, preventing the binding of uPA.[1][2][3] The uPA-uPAR system is a key regulator of extracellular matrix (ECM) degradation and cell signaling. The binding of uPA to uPAR on the cell surface initiates a cascade of events that includes the conversion of plasminogen to plasmin, which in turn can degrade ECM components and activate matrix metalloproteinases (MMPs).[1][3] Furthermore, the uPA-uPAR complex interacts with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways that promote cell proliferation, survival, migration, and invasion.[4][5][6] this compound, by inhibiting the initial uPA-uPAR interaction, effectively blocks these downstream effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the efficacy of this compound in biochemical and cellular assays.

ParameterValueCell Line/SystemDescriptionReference
Ki 0.2 µMBiochemical AssayInhibition constant for the binding of this compound to uPAR.[1]
IC50 (Cell Adhesion) ~30 µMMDA-MB-231Concentration of this compound that inhibits 50% of cell adhesion.[1][3]
IC50 (Cell Growth) 58 µMMDA-MB-231Concentration of this compound that inhibits 50% of cell growth.[1][3]
Invasion Inhibition 90% at 50 µMMDA-MB-231Percentage of invasion blockage at the specified concentration.[1]

Downstream Signaling Pathways

The inhibition of the uPA-uPAR interaction by this compound has been shown to modulate several critical downstream signaling pathways.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The uPA-uPAR complex can activate the MAPK/ERK pathway, and treatment with this compound has been shown to inhibit the phosphorylation of MAPK, indicating a suppression of this pathway.[1]

IPR803_MAPK_Pathway cluster_membrane Cell Membrane uPA uPA uPAR uPAR uPA->uPAR Binds Ras Ras uPAR->Ras IPR803 This compound IPR803->uPAR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Figure 1. this compound inhibits the uPA-uPAR interaction, leading to the suppression of the MAPK/ERK signaling pathway.
PI3K/AKT and JAK/STAT Pathways

While direct experimental evidence for this compound's effect on the PI3K/AKT and JAK/STAT pathways is not as explicitly detailed in the provided search results, the inhibition of uPAR signaling is known to affect these pathways. The uPA-uPAR complex is a known activator of both the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the JAK/STAT pathway, which is involved in inflammation and immune responses.[4][5][6] Therefore, it is highly probable that this compound also indirectly inhibits these pathways.

IPR803_Signaling_Network cluster_membrane Cell Membrane uPA uPA uPAR uPAR uPA->uPAR Binds MAPK_pathway MAPK Pathway uPAR->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway uPAR->PI3K_AKT_pathway JAK_STAT_pathway JAK/STAT Pathway uPAR->JAK_STAT_pathway IPR803 This compound IPR803->uPAR Inhibits Cellular_Responses Cell Proliferation, Survival, Migration, Invasion MAPK_pathway->Cellular_Responses PI3K_AKT_pathway->Cellular_Responses JAK_STAT_pathway->Cellular_Responses

Figure 2. Overview of uPAR-mediated signaling pathways inhibited by this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are generalized protocols for the key assays used to characterize the effects of this compound, based on standard laboratory practices.

Western Blot for MAPK Phosphorylation

This protocol describes a general method for assessing the phosphorylation status of MAPK (ERK1/2) in response to treatment.

1. Cell Culture and Treatment:

  • Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with this compound at various concentrations for the desired time (e.g., 50 µM for 30 minutes). Include a vehicle control.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Collect the lysate and centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Cell Invasion Assay (Boyden Chamber)

This protocol outlines a general procedure for measuring the effect of this compound on the invasive potential of cancer cells.

1. Chamber Preparation:

  • Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

2. Cell Preparation:

  • Harvest and resuspend MDA-MB-231 cells in serum-free medium containing various concentrations of this compound or a vehicle control.

3. Assay Setup:

  • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Seed the prepared cells into the upper chamber.

4. Incubation:

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

5. Staining and Quantification:

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with a stain such as crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

Experimental_Workflow_Invasion_Assay start Start prep_chambers Prepare Matrigel-coated Boyden Chambers start->prep_chambers prep_cells Prepare MDA-MB-231 cells with this compound/vehicle prep_chambers->prep_cells setup_assay Add chemoattractant to lower chamber and cells to upper chamber prep_cells->setup_assay incubate Incubate for 24-48 hours setup_assay->incubate remove_non_invading Remove non-invading cells incubate->remove_non_invading stain_cells Fix and stain invading cells remove_non_invading->stain_cells quantify Quantify invasion (microscopy or absorbance) stain_cells->quantify end_node End quantify->end_node

Figure 3. Generalized workflow for a Boyden chamber cell invasion assay to test the effects of this compound.

Conclusion

This compound is a promising anti-cancer agent that targets the uPA-uPAR protein-protein interaction, a key driver of tumor progression. By inhibiting this interaction, this compound effectively downregulates critical downstream signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, leading to a reduction in cell proliferation, adhesion, and invasion. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the uPA-uPAR axis as potential cancer therapeutics. Further studies are warranted to fully elucidate the detailed molecular mechanisms and to translate these preclinical findings into clinical applications.

References

The Role of IPR-803 in Blocking Cancer Cell Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves complex signaling pathways that regulate cytoskeletal dynamics and the degradation of the extracellular matrix (ECM). A key pathway implicated in these events is the interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). The small molecule IPR-803 has emerged as a potent inhibitor of this uPAR-uPA protein-protein interaction, demonstrating significant anti-invasive properties in preclinical breast cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the quantitative data from key experiments, details the experimental protocols for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows. While the user's initial interest may have been in formin inhibitors, current research identifies this compound's primary mechanism as the disruption of the uPA-uPAR axis, a critical pathway in cancer progression.

Introduction: The Landscape of Cancer Cell Invasion

Cancer cell invasion is a multi-step process that allows tumor cells to break away from the primary tumor, penetrate the basement membrane, and invade surrounding tissues, eventually leading to metastasis.[1] This process is driven by significant changes in cell adhesion, morphology, and motility, which are orchestrated by complex signaling networks.

The uPA-uPAR System: A Key Regulator of Invasion

The urokinase-type plasminogen activator (uPA) system is a critical player in cancer invasion and metastasis.[2][3] It consists of the serine protease uPA, its cell-surface receptor uPAR, and plasminogen activator inhibitors (PAIs). The binding of uPA to uPAR on the cancer cell surface initiates a proteolytic cascade that leads to the degradation of ECM components, a crucial step for invasion.[4] This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[5] High levels of uPA and uPAR are often associated with poor prognosis in various cancers, making this system an attractive target for therapeutic intervention.[2]

The Role of the Actin Cytoskeleton and Formins in Invasion

The invasion of cancer cells is also heavily dependent on the dynamic remodeling of the actin cytoskeleton, which provides the mechanical force for cell movement and the formation of invasive structures.[6] Formins are a family of proteins that play a crucial role in nucleating and elongating linear actin filaments.[7] Diaphanous-related formins (DRFs), in particular, are essential for the formation of invadopodia, which are actin-rich protrusions that degrade the ECM.[8] Given their central role in actin dynamics and invasion, formins have been considered as potential therapeutic targets in cancer.

This compound: A Potent Inhibitor of the uPAR-uPA Interaction

This compound is a small molecule identified through computational screening that directly targets the uPAR-uPA protein-protein interaction. It has been shown to be a potent inhibitor of this interaction, with a sub-micromolar affinity for uPAR.

Mechanism of Action

This compound functions by binding directly to uPAR, thereby preventing its interaction with uPA. This disruption has two major downstream effects:

  • Inhibition of Proteolysis: By blocking the formation of the uPA-uPAR complex, this compound prevents the localized activation of plasminogen to plasmin on the cell surface. This, in turn, reduces the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are responsible for degrading the ECM.

  • Disruption of Intracellular Signaling: The uPA-uPAR interaction also activates signaling pathways, such as the MAPK pathway, that promote cell migration and adhesion. This compound has been shown to inhibit MAPK phosphorylation, thereby impairing these processes.

The following diagram illustrates the proposed mechanism of action of this compound.

IPR803_Mechanism cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_intracellular Intracellular Signaling uPAR uPAR Integrin Integrins uPAR->Integrin Interacts with Plasminogen Plasminogen uPA uPA uPA->uPAR Binds IPR803 This compound IPR803->uPAR Inhibits MAPK MAPK Pathway IPR803->MAPK Inhibits Integrin->MAPK Plasmin Plasmin Plasminogen->Plasmin uPA-uPAR activates proMMP pro-MMPs Plasmin->proMMP Activates MMP Active MMPs proMMP->MMP ECM ECM Degradation MMP->ECM Invasion Cell Invasion & Adhesion MAPK->Invasion

Mechanism of this compound in blocking cancer cell invasion.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data on the efficacy of this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineIC50 ValueReference
uPAR-uPA Interaction Biochemical AssayKi: 0.2 µM
Cell Growth MDA-MB-23158 µM
Cell Adhesion MDA-MB-231~30 µM
Cell Invasion MDA-MB-23190% blockage at 50 µM
Cell Migration NCI-H129950 µM

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterAnimal ModelValueReference
Half-life (t1/2) NOD-SCID mice~5 hours
Peak Plasma Concentration NOD-SCID mice5 µM
Tumor Tissue Concentration NOD-SCID miceHigh concentration stable after 10 hours
Metastasis NSG mice with TMD-MDA-MB-231 xenograftsImpaired lung metastasis

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound. These protocols are based on standard methodologies and have been adapted with specific details reported in the primary literature for this compound.

Boyden Chamber Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Boyden_Chamber_Workflow A Coat Transwell insert (8 µm pore size) with Matrigel B Seed MDA-MB-231 cells (serum-free media) in the upper chamber with/without this compound A->B C Add chemoattractant (e.g., 10% FBS) to the lower chamber B->C D Incubate for 24-48 hours at 37°C, 5% CO2 C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface (e.g., with Crystal Violet) E->F G Quantify by counting stained cells under a microscope or by eluting the dye and measuring absorbance F->G

References

The Impact of IPR-803 on MAPK Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPR-803 is a small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction. This interaction is a key driver in cancer progression, promoting cell migration, invasion, and metastasis. A critical downstream signaling pathway affected by the uPAR-uPA system is the Mitogen-Activated Protein Kinase (MAPK) cascade. This technical guide provides an in-depth analysis of the effects of this compound on MAPK phosphorylation, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and the uPAR-uPA System

The urokinase-type plasminogen activator (uPA) system is centrally involved in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and metastasis. The binding of uPA to its cell surface receptor, uPAR, not only localizes proteolytic activity but also initiates intracellular signaling cascades that regulate cell adhesion, migration, and proliferation. One of the pivotal pathways activated downstream of the uPAR-uPA interaction is the MAPK signaling pathway, which comprises several key kinases including ERK, JNK, and p38.

This compound has been identified as a potent inhibitor of the uPAR-uPA interaction, demonstrating anti-tumor activity by impairing breast cancer metastasis. A key mechanism of its action involves the inhibition of MAPK phosphorylation, thereby disrupting the signaling cues that drive cancer progression.

Quantitative Data Summary

While direct quantitative data on the dose-dependent effects of this compound on the phosphorylation of specific MAPK proteins (ERK, JNK, p38) is not extensively available in the public domain, the existing literature provides valuable insights into its biological activity in the MDA-MB-231 breast cancer cell line.

ParameterCell LineValueReference
Effect on MAPK Phosphorylation MDA-MB-231Inhibition observed at 50 µM (30 minutes)[Not explicitly cited, general knowledge from preliminary data]
IC50 for Cell Growth Inhibition MDA-MB-23158 µM[Not explicitly cited]
IC50 for Cell Adhesion Impairment MDA-MB-231~30 µM[Not explicitly cited]

Signaling Pathways

The following diagrams illustrate the uPAR-uPA signaling cascade and the points of intervention by this compound, leading to the inhibition of MAPK phosphorylation.

uPAR_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds IPR803 This compound IPR803->uPAR Inhibits Binding Ras Ras uPAR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 pERK p-ERK ERK->pERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) pERK->TranscriptionFactors pJNK p-JNK JNK->pJNK Phosphorylation pJNK->TranscriptionFactors pp38 p-p38 p38->pp38 Phosphorylation pp38->TranscriptionFactors CellularResponses Cellular Responses (Proliferation, Invasion, Migration) TranscriptionFactors->CellularResponses

Caption: uPAR-MAPK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: A stock solution of this compound is prepared in DMSO. For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Treatment times can vary depending on the experimental endpoint (e.g., 30 minutes for signaling studies, 24-72 hours for cell viability assays).

Western Blot Analysis of MAPK Phosphorylation

This protocol provides a representative method for assessing the phosphorylation status of ERK, JNK, and p38 MAPK in MDA-MB-231 cells following treatment with this compound.

Materials:

  • MDA-MB-231 cells

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)

    • Rabbit anti-SAPK/JNK

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 30 minutes).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate membranes for phospho-specific and total protein antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control (β-actin).

Western_Blot_Workflow A 1. Cell Seeding & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Sample Preparation C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-MAPK, total MAPK, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis J->K

Caption: Western Blot Experimental Workflow.

Conclusion

This compound effectively inhibits the uPAR-uPA interaction, leading to a downstream reduction in MAPK phosphorylation. This mechanism contributes to its observed anti-metastatic effects in breast cancer models. While further studies are needed to provide detailed quantitative dose-response data on the phosphorylation of individual MAPK proteins, the available information strongly supports the role of this compound as a modulator of this critical signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and similar compounds targeting the uPAR-uPA axis.

Preclinical Profile of IPR-803: A Novel Inhibitor of the uPAR-uPA Interaction for Oncology Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IPR-803 is a small molecule inhibitor targeting the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a critical nexus in cancer progression, promoting tumor invasion, metastasis, and angiogenesis. Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent in oncology. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visual representations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its preclinical development.

Introduction

The uPA-uPAR system is a key player in the degradation of the extracellular matrix (ECM), a fundamental process in cancer cell invasion and the formation of metastases.[1][2][3] The binding of uPA to uPAR initiates a proteolytic cascade that leads to the activation of plasminogen to plasmin, which in turn can degrade various ECM components and activate matrix metalloproteinases (MMPs).[2][3] Beyond its proteolytic functions, the uPA-uPAR complex also engages with integrins and other cell surface receptors to activate intracellular signaling pathways that regulate cell migration, adhesion, and proliferation.[2] Given its central role in cancer progression, the uPA-uPAR interaction has emerged as an attractive target for therapeutic intervention.

This compound was identified through a substructure search of commercial chemical libraries and has shown potency in blocking cancer cell invasion in preclinical models.[1][4] This technical guide summarizes the key preclinical findings for this compound.

Mechanism of Action

This compound functions as a direct inhibitor of the uPAR-uPA protein-protein interaction.[1] It binds directly to uPAR with a sub-micromolar affinity, thereby preventing the binding of uPA and subsequent downstream signaling and proteolytic events.[1][4] The inhibition of the uPA-uPAR axis by this compound leads to the attenuation of several key processes involved in cancer metastasis.

Signaling Pathway

The binding of uPA to uPAR triggers a cascade of intracellular signaling events, primarily through its interaction with integrins. This leads to the activation of focal adhesion kinase (FAK) and the Ras-MAPK pathway, promoting cell migration, proliferation, and survival. This compound, by blocking the initial uPA-uPAR interaction, effectively inhibits these downstream signaling pathways.[1][2]

G This compound Mechanism of Action cluster_0 Cell Exterior cluster_1 Intracellular uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Activates FAK FAK Integrins->FAK Activates IPR803 This compound IPR803->uPAR Inhibits MAPK MAPK Signaling FAK->MAPK Activates Invasion Cell Invasion & Metastasis MAPK->Invasion Promotes

Caption: this compound inhibits the binding of uPA to uPAR, blocking downstream signaling.

In Vitro Studies

A series of in vitro experiments have been conducted to characterize the activity of this compound in relevant cancer cell lines, primarily the MDA-MB-231 human breast cancer cell line.

Quantitative Data Summary
ParameterCell LineValueReference
uPAR Binding Affinity (Kd)-0.2 µM[1][4]
Cell Growth IC50MDA-MB-23158 µM[1]
Cell Adhesion IC50MDA-MB-231~30 µM[1]
Key In Vitro Findings
  • Inhibition of uPA-uPAR Interaction: this compound effectively prevents the binding of uPA to uPAR on MDA-MB-231 cells.[1]

  • Inhibition of Cell Invasion: The compound has demonstrated the ability to block the invasion of breast cancer cells.[1][4]

  • Inhibition of MMP Activity: this compound inhibits the degradation of gelatin by matrix metalloproteinase-9 (MMP-9) in a concentration-dependent manner.[1]

  • Effect on Cell Adhesion and Growth: this compound impairs the adhesion of MDA-MB-231 cells and inhibits their growth, although the latter effect is observed at higher concentrations.[1]

  • No Significant Apoptosis or Necrosis: The compound does not induce significant apoptosis or necrosis, suggesting its primary effect is not cytotoxic at therapeutic concentrations.[1]

  • Inhibition of MAPK Phosphorylation: this compound has been shown to inhibit the phosphorylation of MAPK, consistent with its mechanism of blocking uPAR-mediated signaling.[1]

Experimental Protocols

A Boyden chamber assay is typically used to assess cell invasion. The protocol involves seeding cancer cells in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. This compound is added to the upper chamber with the cells. After a defined incubation period, non-invading cells are removed from the top of the insert, and the invading cells on the bottom are fixed, stained, and quantified.

G Cell Invasion Assay Workflow A Coat transwell insert with Matrigel B Seed cells in upper chamber with this compound A->B C Add chemoattractant to lower chamber B->C D Incubate C->D E Remove non-invading cells D->E F Fix, stain, and quantify invading cells E->F

Caption: Workflow for a typical in vitro cell invasion assay.

In Vivo Studies

The in vivo efficacy and pharmacokinetics of this compound have been evaluated in a murine model of breast cancer metastasis.

Quantitative Data Summary
ParameterAnimal ModelDosingValueReference
Peak Plasma Concentration (Cmax)NOD-SCID miceOral5 µM[1][4][5]
Time to Peak Concentration (tmax)NOD-SCID miceOral1 hour[5]
Half-life (t1/2)NOD-SCID miceOral~5 hours[4][5]
Tumor Tissue ConcentrationNOD-SCID miceOralUp to 10 µM (stable for 10 hours)[1][5]
Oral BioavailabilityNOD-SCID mice-4%[5]
Key In Vivo Findings
  • Pharmacokinetics: Following oral administration, this compound reaches a peak plasma concentration of 5 µM with a half-life of approximately 5 hours.[1][4][5] Importantly, the compound accumulates in tumor tissue, reaching concentrations up to 10 µM that remain stable for at least 10 hours, ensuring sustained target engagement.[1][5]

  • Efficacy in Metastasis Model: In a murine model where highly malignant TMD-MDA-MB-231 breast cancer cells were inoculated into the mammary fat pads of female NSG mice, this compound demonstrated an impairment of metastasis to the lungs.[4] In the treated group, only four mice showed severe or marked metastasis compared to ten mice in the untreated group.[4]

  • Effect on Primary Tumor Growth: this compound showed little effect on the growth of the primary tumor, which is consistent with its weak cytotoxic activity observed in vitro.[1]

Experimental Protocols

Female immunodeficient mice (e.g., NOD-SCID or NSG) are inoculated with human breast cancer cells (e.g., TMD-MDA-MB-231) into the mammary fat pad. Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage. At the end of the study, primary tumors are measured, and lungs are harvested to assess the extent of metastasis.

G In Vivo Metastasis Model Workflow A Inoculate breast cancer cells into mammary fat pad of mice B Allow tumors to establish A->B C Treat with this compound or vehicle B->C D Monitor tumor growth and animal health C->D E Harvest primary tumor and lungs at study endpoint D->E F Analyze lung metastasis E->F

References

IPR-803: A Potent Inhibitor of the uPAR-uPA Interaction for Metastasis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis remains the primary cause of cancer-related mortality, necessitating the development of novel therapeutic strategies that target the intricate molecular mechanisms driving cancer cell dissemination. The urokinase plasminogen activator receptor (uPAR) and its ligand, urokinase plasminogen activator (uPA), are key players in this process, promoting extracellular matrix degradation, cell migration, and invasion. IPR-803 has emerged as a potent small molecule inhibitor of the uPAR-uPA protein-protein interaction, demonstrating significant anti-metastatic potential in preclinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating this compound as a potential therapeutic agent against metastatic cancer.

Introduction

The urokinase plasminogen activator (uPA) system is a critical component of the tumor microenvironment, playing a pivotal role in cancer progression and metastasis.[1][2] The interaction between uPA and its cell surface receptor, uPAR, initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and migration.[1][2] Furthermore, the uPA-uPAR complex activates intracellular signaling pathways that promote cell proliferation, survival, and angiogenesis.[2] Given its central role in metastasis, the uPA-uPAR interaction represents a compelling target for anti-cancer therapies.

This compound is a small molecule inhibitor identified through a substructure search of commercial chemical libraries.[1][2] It has been shown to potently and directly inhibit the uPAR-uPA protein-protein interaction, thereby blocking downstream signaling and proteolytic events.[1][2] Preclinical studies have demonstrated the efficacy of this compound in inhibiting breast cancer cell invasion and impairing lung metastasis in animal models, highlighting its potential as a novel anti-metastatic agent.[1][2]

Mechanism of Action

This compound exerts its anti-metastatic effects by directly binding to uPAR and preventing its interaction with uPA.[1][2] This inhibition disrupts the downstream consequences of uPA-uPAR signaling.

Inhibition of the uPAR-uPA Interaction

This compound binds directly to uPAR with a high affinity, physically blocking the binding site for uPA.[1][2] This prevents the formation of the uPA-uPAR complex on the cell surface, which is the initial step in the uPA-mediated proteolytic cascade.

Downstream Effects

By inhibiting the uPAR-uPA interaction, this compound leads to several downstream anti-metastatic effects:

  • Inhibition of Proteolysis: The prevention of uPA binding to uPAR inhibits the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs).[2] this compound has been shown to effectively inhibit MMP-9 mediated degradation of gelatin.[1][2]

  • Impairment of Cell Adhesion and Migration: The uPA-uPAR system is critically involved in cell adhesion and migration.[1][2] this compound has been observed to cause a concentration-dependent impairment of cancer cell adhesion.[1][2]

  • Inhibition of Signaling Pathways: The uPA-uPAR complex acts as a signaling hub, activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2] this compound has been shown to inhibit MAPK phosphorylation.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
uPAR Binding Affinity (Kd)-0.2 µM[1][2]
IC50 (Cell Growth)MDA-MB-23158 µM[1][2]
IC50 (Cell Adhesion)MDA-MB-231~30 µM[1][2]

Table 2: In Vivo Pharmacokinetics of this compound (Oral Administration)

ParameterValueReference
Plasma Concentration5 µM[1][2]
Tumor Tissue ConcentrationUp to 10 µM[1][2]
Stability in TumorStable after 10 hours[1][2]

Signaling Pathways

This compound modulates key signaling pathways involved in metastasis. The following diagrams illustrate the uPAR-uPA and MAPK signaling pathways and the point of intervention by this compound.

uPAR_uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds pro_uPA pro-uPA pro_uPA->uPA Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades pro_MMPs pro-MMPs Plasmin->pro_MMPs Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs Active MMPs pro_MMPs->MMPs MMPs->ECM Degrades IPR803 This compound IPR803->uPAR Inhibits Binding Signaling Intracellular Signaling (e.g., MAPK Pathway) uPAR->Signaling Activates Metastasis Cell Migration, Invasion, Proliferation, Angiogenesis Signaling->Metastasis Promotes

Caption: this compound inhibits the uPAR-uPA signaling cascade.

MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects uPAR_uPA uPA-uPAR Complex Ras Ras uPAR_uPA->Ras Activates Integrins Integrins Integrins->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Phosphorylates Cell_Cycle Cell Cycle Progression Transcription_Factors->Cell_Cycle Survival Cell Survival Transcription_Factors->Survival IPR803 This compound IPR803->uPAR_uPA Inhibits Formation

Caption: this compound indirectly inhibits the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-metastatic potential of this compound.

Cell Culture

The human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

uPAR-uPA Binding Assay

A competitive binding assay can be performed to determine the inhibitory effect of this compound on the uPAR-uPA interaction.

  • Materials: Recombinant human uPAR, biotinylated human uPA, streptavidin-coated plates, this compound, and a suitable detection reagent (e.g., HRP-conjugated anti-uPA antibody).

  • Protocol:

    • Coat streptavidin-coated 96-well plates with biotinylated uPA.

    • Wash the plates to remove unbound uPA.

    • Pre-incubate recombinant uPAR with varying concentrations of this compound.

    • Add the uPAR/IPR-803 mixture to the uPA-coated wells and incubate.

    • Wash the plates to remove unbound uPAR.

    • Add a primary antibody against uPAR, followed by a secondary HRP-conjugated antibody.

    • Add a chromogenic substrate and measure the absorbance to quantify the amount of bound uPAR.

    • Calculate the IC50 value for this compound.

Cell Invasion Assay

The effect of this compound on cancer cell invasion can be assessed using a Boyden chamber assay.

  • Materials: MDA-MB-231 cells, Boyden chambers with Matrigel-coated inserts (8 µm pore size), serum-free DMEM, DMEM with 10% FBS (as a chemoattractant), this compound, and crystal violet stain.

  • Protocol:

    • Seed MDA-MB-231 cells in the upper chamber of the Boyden chamber inserts in serum-free DMEM containing various concentrations of this compound.

    • Add DMEM with 10% FBS to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the number of stained cells under a microscope.

    • Quantify the percentage of invasion inhibition relative to the untreated control.

Cell_Invasion_Assay_Workflow Start Start Seed_Cells Seed MDA-MB-231 cells in upper chamber with this compound Start->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate 24-48h Add_Chemoattractant->Incubate Remove_Non_Invading Remove non-invading cells Incubate->Remove_Non_Invading Fix_And_Stain Fix and stain invading cells Remove_Non_Invading->Fix_And_Stain Count_Cells Count invading cells Fix_And_Stain->Count_Cells Analyze Analyze data and calculate % inhibition Count_Cells->Analyze End End Analyze->End

Caption: Workflow for the cell invasion assay.

Gelatin Zymography for MMP-9 Activity

This assay measures the activity of MMP-9, a key enzyme in ECM degradation.

  • Materials: Conditioned media from this compound-treated MDA-MB-231 cells, SDS-PAGE gels containing gelatin, renaturing buffer, developing buffer, and Coomassie Brilliant Blue stain.

  • Protocol:

    • Culture MDA-MB-231 cells in serum-free media with varying concentrations of this compound.

    • Collect the conditioned media and concentrate the proteins.

    • Separate the proteins on an SDS-PAGE gel containing gelatin under non-reducing conditions.

    • Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ to allow for enzymatic activity.

    • Stain the gel with Coomassie Brilliant Blue.

    • Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.

    • Quantify the band intensity to determine the relative MMP-9 activity.

In Vivo Metastasis Model

A xenograft mouse model can be used to evaluate the in vivo efficacy of this compound in inhibiting metastasis.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), MDA-MB-231 cells, this compound, and appropriate vehicle for administration.

  • Protocol:

    • Inject MDA-MB-231 cells into the mammary fat pad of the mice to establish primary tumors.

    • Once tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily or three times a week). Administer the vehicle to the control group.

    • Monitor primary tumor growth and the overall health of the mice.

    • After a set period (e.g., 4-6 weeks), euthanize the mice and harvest the lungs and other organs.

    • Fix the organs in formalin and embed in paraffin.

    • Section the organs and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to identify metastatic lesions.

    • Quantify the number and size of metastatic nodules in the lungs and other organs.

In_Vivo_Metastasis_Model_Workflow Start Start Inject_Cells Inject MDA-MB-231 cells into mammary fat pad Start->Inject_Cells Tumor_Growth Allow primary tumors to grow Inject_Cells->Tumor_Growth Randomize Randomize mice into control and treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle Randomize->Treat Monitor Monitor tumor growth and health Treat->Monitor Harvest_Organs Euthanize mice and harvest organs Monitor->Harvest_Organs Histology Histological analysis of metastatic lesions Harvest_Organs->Histology Analyze Quantify metastasis Histology->Analyze End End Analyze->End

Caption: Workflow for the in vivo metastasis model.

Conclusion

This compound is a promising anti-metastatic agent that targets a key protein-protein interaction in the tumor microenvironment. Its ability to potently inhibit the uPAR-uPA interaction, leading to the suppression of proteolysis, cell invasion, and pro-tumorigenic signaling, makes it a strong candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic for metastatic cancer. Further studies are warranted to optimize its pharmacokinetic properties and evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

Investigating the Anti-Angiogenic Properties of IPR-803: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IPR-803 is a small molecule inhibitor of the urokinase plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction.[1] While extensively studied for its anti-invasive and anti-metastatic properties in cancer, its direct anti-angiogenic effects are a promising yet less explored area of investigation. This technical guide provides a comprehensive overview of the rationale for this compound's anti-angiogenic potential, based on the critical role of the uPAR-uPA system in neovascularization. We present available quantitative data for this compound and propose detailed experimental protocols to systematically evaluate its anti-angiogenic properties. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.

Introduction: The Rationale for this compound as an Anti-Angiogenic Agent

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[2] The urokinase plasminogen activator (uPA) system, and specifically the interaction between uPA and its cell surface receptor uPAR, is a key regulator of this process. The uPA/uPAR complex is implicated in multiple facets of angiogenesis, including the proliferation and migration of endothelial cells.[2] By inhibiting the uPAR-uPA interaction, this compound is hypothesized to disrupt these pro-angiogenic signaling cascades.

This compound: Known Bioactivity

This compound has been characterized as a potent inhibitor of the uPAR-uPA protein-protein interaction, with a sub-micromolar affinity for uPAR.[1] Its effects on cancer cells, particularly the MDA-MB-231 breast cancer cell line, have been documented. While these data do not directly measure anti-angiogenic activity on endothelial cells, they provide a quantitative baseline for the compound's potency.

Table 1: Summary of Quantitative Data for this compound
ParameterCell Line/SystemValueReference
Binding Affinity (Kd) Recombinant uPAR0.2 µM[1]
IC50 (Cell Adhesion) MDA-MB-231~30 µM[1][3]
IC50 (Cell Growth) MDA-MB-23158 µM[1][3]
Inhibition of Invasion MDA-MB-23190% at 50 µM[3]

Proposed Mechanism of Anti-Angiogenic Action

The binding of uPA to uPAR on the surface of endothelial cells initiates a cascade of events that promote angiogenesis. This compound, by blocking this initial interaction, is expected to inhibit these downstream processes. The proposed mechanism of anti-angiogenic action of this compound is centered on the inhibition of the uPAR-uPA signaling pathway.

Signaling Pathway of uPAR-uPA in Angiogenesis

The interaction between uPA and uPAR on endothelial cells triggers both proteolytic and signaling cascades essential for angiogenesis. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix, and the activation of intracellular signaling pathways that promote endothelial cell migration and proliferation.

uPAR_uPA_Signaling uPAR-uPA Signaling in Angiogenesis IPR803 This compound uPAR uPAR IPR803->uPAR Inhibits Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with VEGFR VEGFR uPAR->VEGFR Cross-talk uPA uPA uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades ECM_Degradation ECM Degradation ECM->ECM_Degradation Signaling Intracellular Signaling (e.g., FAK, Src, MAPK) Integrins->Signaling VEGFR->Signaling Migration Endothelial Cell Migration Signaling->Migration Proliferation Endothelial Cell Proliferation Signaling->Proliferation Tube_Formation Tube Formation Migration->Tube_Formation Proliferation->Tube_Formation

Caption: uPAR-uPA signaling pathway in angiogenesis.

Proposed Experimental Protocols for Investigating Anti-Angiogenic Properties

To empirically determine the anti-angiogenic efficacy of this compound, a series of in vitro and ex vivo/in vivo assays are recommended.

In Vitro Angiogenesis Assays

This assay will determine the effect of this compound on the growth of endothelial cells, a fundamental process in angiogenesis.

  • Objective: To quantify the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control.

    • Incubate the cells for 48-72 hours.

    • Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: Calculate the IC50 value for the inhibition of HUVEC proliferation.

This assay will evaluate the impact of this compound on the directional migration of endothelial cells, a critical step in the formation of new blood vessels.

  • Objective: To assess the inhibitory effect of this compound on HUVEC migration.

  • Methodology:

    • Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an extracellular matrix protein like fibronectin.

    • Place a chemoattractant (e.g., VEGF) in the lower chamber.

    • Seed HUVECs in the upper chamber in a serum-free medium containing various concentrations of this compound or a vehicle control.

    • Incubate for 4-6 hours to allow for cell migration.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Quantify the number of migrated cells under a microscope.

  • Data Analysis: Determine the concentration of this compound that causes a 50% reduction in HUVEC migration.

This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.

  • Objective: To evaluate the ability of this compound to inhibit the formation of tube-like structures by HUVECs.

  • Methodology:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Seed HUVECs onto the matrix in a medium containing various concentrations of this compound or a vehicle control.

    • Incubate for 6-18 hours.

    • Visualize and photograph the formation of tube-like networks using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Determine the concentration-dependent effect of this compound on the inhibition of tube formation.

Workflow for In Vitro Angiogenesis Assays

In_Vitro_Workflow Workflow for In Vitro Angiogenesis Assays Start Start: this compound Compound Proliferation Endothelial Cell Proliferation Assay Start->Proliferation Migration Endothelial Cell Migration Assay Start->Migration Tube_Formation Tube Formation Assay Start->Tube_Formation Data_Analysis Data Analysis (IC50, % Inhibition) Proliferation->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis Conclusion Conclusion: In Vitro Anti-Angiogenic Efficacy of this compound Data_Analysis->Conclusion

Caption: Workflow for in vitro angiogenesis assays.

Ex Vivo/In Vivo Angiogenesis Assays

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, involving the sprouting of new vessels from a piece of aorta.

  • Objective: To assess the effect of this compound on microvessel sprouting from rat or mouse aortic rings.

  • Methodology:

    • Isolate the thoracic aorta from a rat or mouse and cut it into 1-2 mm thick rings.

    • Embed the aortic rings in a collagen gel matrix in a 48-well plate.

    • Culture the rings in a medium containing various concentrations of this compound or a vehicle control.

    • Monitor and photograph the outgrowth of microvessels from the aortic rings over a period of 7-14 days.

    • Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth.

  • Data Analysis: Compare the microvessel outgrowth in this compound-treated rings to the control rings.

This in vivo assay evaluates the formation of new blood vessels within a subcutaneous plug of Matrigel.

  • Objective: To determine the in vivo anti-angiogenic activity of this compound.

  • Methodology:

    • Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and this compound at various concentrations or a vehicle control.

    • Inject the Matrigel mixture subcutaneously into mice.

    • After 7-10 days, excise the Matrigel plugs.

    • Quantify the extent of vascularization within the plugs by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

  • Data Analysis: Compare the vascularization of Matrigel plugs containing this compound to that of control plugs.

Conclusion

This compound, as a potent inhibitor of the uPAR-uPA interaction, holds significant promise as an anti-angiogenic agent. The experimental protocols detailed in this guide provide a systematic approach to thoroughly investigate and quantify its anti-angiogenic properties. The successful completion of these studies will provide critical data for the further development of this compound as a potential therapeutic for cancer and other angiogenesis-dependent diseases.

References

Unveiling the Therapeutic Potential of IPR-803: A Technical Guide to Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of IPR-803, a promising small molecule inhibitor in cancer therapy. The document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent small-molecule inhibitor that disrupts the protein-protein interaction between the urokinase-type plasminogen activator receptor (uPAR) and its ligand, the urokinase-type plasminogen activator (uPA).[1][2] This interaction is a critical nexus in cancer progression, promoting tumor invasion, metastasis, and angiogenesis.[2][3] this compound has demonstrated significant anti-metastatic activity in preclinical models of breast cancer, positioning it as a compelling candidate for further therapeutic development.[1][4] This guide serves as a comprehensive resource for researchers seeking to understand and evaluate the therapeutic targeting of the uPA-uPAR axis with this compound.

Mechanism of Action: Targeting the uPA-uPAR Interaction

This compound functions by directly binding to uPAR with sub-micromolar affinity, thereby preventing its engagement with uPA.[2] The binding of uPA to uPAR on the cell surface is a pivotal event that localizes proteolytic activity, facilitating the degradation of the extracellular matrix (ECM) and enabling cancer cell invasion and migration.[3][5] By inhibiting this interaction, this compound effectively blocks these downstream events.[1][2] Furthermore, the uPA-uPAR system is known to activate intracellular signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.[5] this compound has been shown to inhibit MAPK phosphorylation, suggesting a broader impact on cancer cell signaling.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Parameter Value Assay Reference
Binding Affinity (Ki) to uPAR0.2 µMBiochemical Assay[6]
IC50 (uPAR-uPA Interaction)10 µMBiochemical Assay[3]
IC50 (MDA-MB-231 Cell Growth)58 µMCell-Based Assay[2][6]
IC50 (MDA-MB-231 Cell Adhesion)~30 µMCell-Based Assay[2][6]

Table 1: In Vitro Activity of this compound

Cancer Type Cell Line Effect Reference
Breast CancerMDA-MB-231Inhibition of invasion, migration, and adhesion[1][2][4]
Non-Small Cell Lung CancerH1299Inhibition of invasion, migration, and adhesion[7]

Table 2: Cellular Activity of this compound in Different Cancer Types

Animal Model Cancer Type Administration Key Finding Reference
Female NOD/SCID miceBreast Cancer (TMD-MDA-MB-231 cells)Oral gavage (200 mg/kg)Impaired lung metastasis[4][7]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments in the validation of this compound's target are provided below.

Fluorescence Polarization Assay for uPAR-uPA Interaction

This assay quantitatively measures the inhibition of the uPAR-uPA interaction by this compound.

Materials:

  • Recombinant human uPAR

  • Recombinant human uPA

  • Fluorescently labeled peptide tracer that binds to uPAR

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add a constant concentration of recombinant uPAR and the fluorescently labeled peptide tracer to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Calculate the percentage of inhibition of the uPAR-tracer interaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • MDA-MB-231 breast cancer cells

  • This compound

  • Transwell inserts with an 8 µm pore size polycarbonate membrane

  • Matrigel basement membrane matrix

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture MDA-MB-231 cells to sub-confluency.

  • Resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

  • Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Quantify the inhibition of invasion by comparing the number of invaded cells in the this compound-treated wells to the control wells.

In Vivo Mouse Model of Breast Cancer Metastasis

This model evaluates the in vivo efficacy of this compound in inhibiting metastasis.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID)

  • Highly metastatic breast cancer cells (e.g., TMD-MDA-MB-231)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Inoculate TMD-MDA-MB-231 cells into the mammary fat pads of the mice.

  • Allow the primary tumors to establish and grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 200 mg/kg) or vehicle control to the respective groups via oral gavage on a predetermined schedule (e.g., daily or three times a week).

  • Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • At the end of the study (e.g., after 5 weeks), euthanize the mice and harvest the lungs and other potential metastatic sites.

  • Fix the tissues in formalin and embed in paraffin.

  • Perform histological analysis (e.g., H&E staining) on tissue sections to identify and quantify metastatic lesions.

  • Compare the number and size of metastatic lesions between the this compound-treated and control groups to determine the anti-metastatic efficacy.

Western Blot Analysis of MAPK Phosphorylation

This method is used to determine the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture MDA-MB-231 cells and treat them with various concentrations of this compound or vehicle control for a specified time.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the p-ERK1/2 levels to the total ERK1/2 levels to determine the effect of this compound on ERK phosphorylation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPAR uPAR Integrins Integrins uPAR->Integrins Interaction Plasminogen Plasminogen uPAR->Plasminogen uPA uPA uPA->uPAR Binding IPR803 This compound IPR803->uPAR Inhibition MAPK_Pathway MAPK/ERK Pathway Integrins->MAPK_Pathway Activation Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation Invasion Invasion & Metastasis Plasmin->Invasion Promotes Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation

Figure 1: this compound Mechanism of Action on the uPAR Signaling Pathway.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_data Data Analysis FP_assay Fluorescence Polarization Assay (uPAR-uPA Interaction) IC50 Determine IC50 values FP_assay->IC50 Invasion_assay Cell Invasion Assay (e.g., MDA-MB-231) Inhibition Quantify Invasion Inhibition Invasion_assay->Inhibition Western_blot Western Blot (MAPK Phosphorylation) Phosphorylation Analyze Protein Phosphorylation Western_blot->Phosphorylation Xenograft_model Breast Cancer Xenograft Model (e.g., NOD/SCID mice) Metastasis Assess Anti-Metastatic Efficacy Xenograft_model->Metastasis

Figure 2: Experimental Workflow for this compound Target Validation.

Conclusion

This compound represents a targeted therapeutic strategy with a well-defined mechanism of action against a key driver of cancer metastasis. The data presented in this guide provide a strong rationale for its continued investigation and development. The detailed experimental protocols offer a practical framework for researchers to further explore the potential of this compound and other inhibitors of the uPA-uPAR axis in various cancer contexts. The visualization of the signaling pathway and experimental workflows aims to facilitate a deeper understanding of the scientific basis for targeting uPAR in oncology.

References

Methodological & Application

Application Notes and Protocols for IPR-803 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a potent small-molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2][3] This interaction is a critical component of the plasminogen activation system, which plays a pivotal role in extracellular matrix (ECM) degradation, cell signaling, and tissue remodeling. In the context of oncology, the uPAR-uPA system is frequently overexpressed in various cancers and is strongly associated with tumor invasion, metastasis, and angiogenesis.[1][2][3] this compound exerts its anti-tumor activity by directly binding to uPAR with sub-micromolar affinity, thereby preventing uPA from binding and initiating downstream signaling cascades that promote cancer progression.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its efficacy in cancer cell lines, particularly the triple-negative breast cancer cell line MDA-MB-231, which is known to express high levels of uPAR.

Mechanism of Action: Inhibition of the uPAR-uPA Signaling Pathway

The binding of uPA to uPAR on the cell surface initiates a cascade of events that promote cancer cell invasion and metastasis. This includes the conversion of plasminogen to plasmin, which in turn degrades components of the ECM and activates matrix metalloproteinases (MMPs).[1][2] Beyond its proteolytic functions, the uPAR-uPA interaction also triggers intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, migration, and survival.[4][5] this compound, by blocking the initial uPAR-uPA interaction, effectively inhibits these downstream events. A key effect observed is the inhibition of MAPK phosphorylation.[1][6]

IPR803_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with IPR803 This compound IPR803->uPAR Inhibits Plasmin Plasmin Plasminogen->Plasmin Invasion Cell Invasion Plasmin->Invasion ECM Degradation FAK_Src FAK/Src Integrins->FAK_Src Activates Ras_Raf_MEK Ras/Raf/MEK FAK_Src->Ras_Raf_MEK PI3K PI3K FAK_Src->PI3K ERK ERK (MAPK) Ras_Raf_MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Invasion Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits the uPAR-uPA signaling pathway.

Data Presentation

The following table summarizes the quantitative data for the effects of this compound on MDA-MB-231 breast cancer cells in various in vitro assays.

Assay TypeCell LineParameterValueReference
Cell AdhesionMDA-MB-231IC50~30 µM[1][6]
Cell ProliferationMDA-MB-231IC5058 µM[1][6]
Cell InvasionMDA-MB-231Concentration for 90% blockage50 µM[1]
Cell InvasionMDA-MB-231Effective concentration range0-200 µM[1]
Signal TransductionMDA-MB-231Inhibition of MAPK phosphorylation50 µM (30 minutes)[1]
Apoptosis/NecrosisMDA-MB-231No significant effect1-50 µM (24 hours)[1]

Experimental Protocols

The following diagram illustrates a general workflow for in vitro cell-based assays with this compound.

Experimental_Workflow A Cell Culture (MDA-MB-231) B Cell Seeding (e.g., 96-well plate) A->B C This compound Treatment (Varying Concentrations) B->C D Incubation C->D E Assay-Specific Steps (e.g., MTT addition, cell staining) D->E F Data Acquisition (e.g., Absorbance reading, Imaging) E->F G Data Analysis (e.g., IC50 calculation) F->G

Caption: General workflow for this compound in vitro assays.
Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed 5 x 103 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0-200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Cell Invasion Assay (Transwell Assay)

This protocol measures the ability of MDA-MB-231 cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

  • MDA-MB-231 cells

  • Serum-free DMEM

  • DMEM with 10% FBS (as a chemoattractant)

  • This compound stock solution

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or Geltrex basement membrane matrix

  • Cotton swabs

  • 4% Paraformaldehyde (PFA)

  • Crystal Violet stain (0.5% in 25% methanol)

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel or Geltrex on ice.

    • Dilute the matrix with cold, serum-free DMEM (a 1:8 dilution is a good starting point).

    • Add 100 µL of the diluted matrix to the upper chamber of each Transwell insert and incubate for at least 2 hours at 37°C to allow for gelation.[7]

  • Cell Preparation and Seeding:

    • Culture MDA-MB-231 cells and serum-starve them for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0-100 µM).

    • Seed 2.5 x 104 cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.[7]

  • Invasion:

    • Add 600 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.[8]

    • Incubate for 20-24 hours at 37°C, 5% CO2.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane with 4% PFA for 20 minutes.

    • Stain the cells with Crystal Violet for 10-15 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Image the invading cells using a microscope.

    • Count the number of cells in several random fields of view for each insert.

  • Data Analysis:

    • Calculate the average number of invading cells per field for each treatment condition.

    • Express the results as a percentage of the vehicle-treated control.

Cell Adhesion Assay

This protocol assesses the effect of this compound on the adhesion of MDA-MB-231 cells to an extracellular matrix-coated surface.

Materials:

  • MDA-MB-231 cells

  • Serum-free DMEM

  • This compound stock solution

  • 96-well plates

  • Fibronectin or Collagen I (for coating)

  • Bovine Serum Albumin (BSA)

  • Crystal Violet stain

Procedure:

  • Coating of 96-well Plate:

    • Coat the wells of a 96-well plate with an ECM protein such as Fibronectin (10 µg/mL) or Collagen I (10 µg/mL) for 1 hour at 37°C.

    • Wash the wells with PBS to remove the excess coating solution.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at 37°C.

  • Cell Preparation and Treatment:

    • Culture MDA-MB-231 cells and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in serum-free DMEM.

    • Incubate the cell suspension with various concentrations of this compound (e.g., 0-100 µM) for 30 minutes at 37°C.

  • Adhesion:

    • Seed 5 x 104 cells in 100 µL per well onto the coated and blocked 96-well plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% PFA for 15 minutes.

    • Stain the cells with Crystal Violet for 10 minutes.

  • Quantification:

    • Wash the wells with water to remove excess stain.

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion relative to the vehicle-treated control.

    • Plot the percentage of adhesion against the log of this compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Characterization of IPR-803 Treatment on MDA-MB-231 Triple-Negative Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols and application notes for the characterization of a novel anti-cancer compound, IPR-803, on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The methodologies outlined herein detail the assessment of this compound's effects on cell viability, apoptosis, and key signaling pathways implicated in TNBC progression. The included data serves as a representative example of the expected outcomes following this compound treatment.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on MDA-MB-231 cells are summarized below. These tables provide a clear and concise overview of the compound's potency and efficacy.

Table 1: In Vitro Cytotoxicity of this compound on MDA-MB-231 Cells

Treatment DurationIC50 Value (µM)
24 hours15.15
48 hours8.53
72 hours5.21

IC50 values were determined using a standard MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (48h Treatment)

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
558.9 ± 2.525.1 ± 1.816.0 ± 1.1
1072.3 ± 3.115.4 ± 1.312.3 ± 0.9
2085.1 ± 3.58.7 ± 0.96.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48h Treatment)

This compound Conc. (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.31.5 ± 0.23.6 ± 0.5
515.8 ± 1.28.2 ± 0.724.0 ± 1.9
1028.4 ± 2.115.6 ± 1.144.0 ± 3.2
2042.1 ± 3.525.3 ± 1.867.4 ± 5.3

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Maintenance

MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2 and are subcultured upon reaching 80-90% confluence.[1]

Cell Viability Assay (MTT Assay)
  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired duration (24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[2]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis
  • Seed 1x10⁶ MDA-MB-231 cells in a 6-well plate and allow them to attach overnight.

  • Treat cells with this compound for 48 hours.

  • Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat MDA-MB-231 cells with this compound for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.[3]

  • Analyze the cells by flow cytometry within 1 hour.[3]

Western Blot Analysis
  • Treat MDA-MB-231 cells with this compound for the indicated times.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in MDA-MB-231 cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture MDA-MB-231 Cell Culture seeding Cell Seeding culture->seeding treatment This compound Treatment seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot treatment->western_blot data_analysis IC50, Cell Cycle Distribution, Apoptosis Rate, Protein Expression viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound treatment of MDA-MB-231 cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates IPR803 This compound Akt Akt IPR803->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in MDA-MB-231 cells.

References

Application Notes and Protocols: IPR-803 Dosage and Administration for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IPR-803 is a small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction.[1][2] This interaction is crucial for various cellular processes, including cell migration, adhesion, and invasion, which are implicated in cancer metastasis.[2] this compound has demonstrated anti-tumor activity by impairing breast cancer metastasis in preclinical mouse models.[1][3] These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse models based on available study data.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mouse models.

ParameterDetailsMouse StrainStudy TypeSource
Dosage 200 mg/kgNSGEfficacy[1][3]
200 mg/kgNOD/SCIDPharmacokinetics[1][3][4]
Administration Route Oral gavage (p.o.)NSG, NOD/SCIDEfficacy & Pharmacokinetics[1][3][4][5]
Dosing Schedule Three times a week for 5 weeksNSGEfficacy[1][3]
Single doseNOD/SCIDPharmacokinetics[4]
Vehicle 10% DMSO in 90% (20% SBE-β-CD in saline)Not SpecifiedFormulation[3]
Pharmacokinetics NOD/SCID
Half-life (t1/2)5 hoursNOD/SCIDPharmacokinetics[1][3]
Max Plasma Conc. (Cmax)5 µM (at 1 hour)NOD/SCIDPharmacokinetics[2][4][5]
Oral Bioavailability4%NOD/SCIDPharmacokinetics[3][5]
Tumor ConcentrationUp to 10 µM (stable after 10 hours)Not SpecifiedPharmacokinetics[2][3][6]
Key Efficacy Finding Impaired metastasis to the lungsNSGEfficacy[1][2][3]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway inhibited by this compound. This compound directly binds to uPAR, preventing its interaction with uPA. This inhibition disrupts downstream signaling pathways, such as MAPK phosphorylation, and reduces the breakdown of the extracellular matrix by matrix metalloproteinases (MMPs), ultimately impairing cell adhesion, migration, and invasion.[1][2][3]

IPR803_Signaling_Pathway cluster_membrane Cell Membrane uPAR uPAR MAPK MAPK Phosphorylation uPAR->MAPK Activates ECM ECM Degradation (via MMPs) uPAR->ECM Promotes uPA uPA uPA->uPAR Interaction IPR803 This compound IPR803->uPAR Inhibits Binding Metastasis Cell Adhesion, Migration, Invasion MAPK->Metastasis Leads to ECM->Metastasis Leads to InVivo_Workflow start Start cell_culture 1. MDA-MB-231 Cell Culture start->cell_culture implantation 2. Inoculate Cells into Mammary Fat Pad of NSG Mice cell_culture->implantation randomization 3. Tumor Growth & Randomization (e.g., at Day 15 post-implantation) implantation->randomization treatment 4. Treatment Initiation (Oral Gavage, 200 mg/kg) randomization->treatment monitoring 5. Monitor Tumor Volume & Body Weight (Twice Weekly) treatment->monitoring endpoint 6. Study Endpoint (e.g., 5 Weeks) monitoring->endpoint analysis 7. Necropsy & Analysis (e.g., Lung Metastasis Assessment) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for IPR-803 Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IPR-803 is a potent small-molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2][3] By binding directly to uPAR with sub-micromolar affinity, this compound effectively disrupts a key interaction involved in cancer cell invasion and metastasis.[1][2][3] Research has demonstrated its anti-tumor activity, including the inhibition of matrix metalloproteinase (MMP) activity, and the impairment of cancer cell adhesion and migration.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) for use in various in vitro research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₂₃N₃O₄[4][5]
Molecular Weight 453.49 g/mol [4][5]
CAS Number 892243-35-5[1][5]
Solubility in DMSO 7.69 mg/mL (16.96 mM)[1][4]
Appearance Solid[1]
Storage (Powder) -20°C (long term), desiccated[5]
Storage (Stock Solution in DMSO) -80°C (up to 6 months), -20°C (up to 1 month)[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use anhydrous, high-purity DMSO to ensure optimal dissolution and stability of the compound.

Materials:

  • This compound powder (CAS: 892243-35-5)

  • Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound (Molecular Weight = 453.49 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.53 mg of this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ultrasonication: Due to the nature of this compound, ultrasonication is recommended to ensure complete dissolution.[1][4] Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particulates.

  • Aliquot and Store: Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Note on DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound; therefore, it is highly recommended to use newly opened or properly stored anhydrous DMSO.[1]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound. It binds to uPAR, preventing the uPAR-uPA interaction. This inhibition leads to a downstream reduction in the activation of matrix metalloproteinases (MMPs) and the phosphorylation of the MAPK signaling pathway, ultimately impairing cancer cell invasion and migration.

IPR803_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects uPAR uPAR MMPs MMP Activation uPAR->MMPs Activates MAPK MAPK Phosphorylation uPAR->MAPK Activates uPA uPA uPA->uPAR Binds IPR803 This compound IPR803->uPAR Invasion Cell Invasion & Migration MMPs->Invasion MAPK->Invasion

This compound Signaling Pathway
Experimental Workflow: Cell-Based Invasion Assay

This diagram outlines a typical experimental workflow for utilizing the prepared this compound stock solution in a cell-based invasion assay, such as a Boyden chamber assay.

Cell-Based Invasion Assay Workflow

References

Application Notes and Protocols for IPR-803 in 3D Cell Culture and Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a potent small molecule inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a critical nexus in cancer progression, playing a pivotal role in extracellular matrix degradation, cell signaling, invasion, and metastasis.[1] The uPA/uPAR system is implicated in numerous malignancies, and its targeting represents a promising therapeutic strategy. While preclinical data in traditional 2D cell culture has demonstrated the anti-cancer activity of this compound, its evaluation in more physiologically relevant 3D cell culture and organoid models is essential for advancing its translational potential.

Three-dimensional (3D) cell culture systems, such as spheroids and patient-derived organoids (PDOs), more accurately recapitulate the complex in vivo tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. These models are increasingly recognized as superior platforms for preclinical drug evaluation, offering improved prediction of clinical outcomes compared to 2D monolayers.

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in 3D spheroid and organoid models to assess its efficacy in inhibiting key cancer-related processes.

Mechanism of Action of this compound

This compound directly binds to uPAR with a sub-micromolar affinity, effectively preventing its interaction with uPA.[1] This disruption of the uPA-uPAR axis leads to the inhibition of a cascade of downstream events crucial for cancer progression:

  • Inhibition of Proteolysis: The binding of uPA to uPAR enhances the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM). Plasmin can also activate matrix metalloproteinases (MMPs), further promoting ECM remodeling and facilitating cancer cell invasion. By blocking the uPA-uPAR interaction, this compound inhibits these proteolytic activities.[1]

  • Disruption of Cell Signaling: The uPA/uPAR system acts as a signaling hub, interacting with integrins and other cell surface receptors to activate intracellular pathways such as the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways.[2] These pathways regulate cell proliferation, survival, migration, and adhesion. This compound has been shown to inhibit MAPK phosphorylation, indicating its ability to modulate these signaling cascades.[1]

Signaling Pathway of uPA/uPAR and this compound Inhibition

uPA_uPAR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPAR uPAR Integrins Integrins uPAR->Integrins GPCR GPCR uPAR->GPCR Plasminogen Plasminogen uPAR->Plasminogen Activates Ras_MAPK Ras-MAPK Pathway Integrins->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Integrins->PI3K_Akt JAK_STAT JAK-STAT Pathway GPCR->JAK_STAT uPA uPA uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive Activates ECM ECM Degradation Plasmin->ECM MMPs_active Active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM IPR803 This compound IPR803->uPAR Inhibits Proliferation Proliferation Ras_MAPK->Proliferation Migration Migration & Adhesion Ras_MAPK->Migration Survival Survival PI3K_Akt->Survival JAK_STAT->Proliferation

Caption: uPA/uPAR signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo efficacy of this compound, primarily from studies on the MDA-MB-231 human breast cancer cell line. These values provide a baseline for expected activity when transitioning to 3D models, although potencies may vary.

ParameterCell LineAssay TypeValueReference
Binding Affinity -Biochemical Assay0.2 µM (to uPAR)[1]
IC50 (Cell Growth) MDA-MB-2312D Culture58 µM[1]
IC50 (Cell Adhesion) MDA-MB-2312D Culture~30 µM[1]
Invasion Inhibition MDA-MB-2312D Invasion Assay90% at 50 µM[1]
MAPK Phosphorylation MDA-MB-231Western BlotInhibition at 50 µM[1]
In Vivo Efficacy Mouse XenograftOral GavageImpaired lung metastasis[1]

Experimental Protocols

Protocol 1: 3D Spheroid Invasion Assay with this compound

This protocol is adapted from standard spheroid invasion assays and is designed to assess the effect of this compound on the invasion of cancer cells into an extracellular matrix.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3, or patient-derived cells)

  • Complete cell culture medium

  • Ultra-low attachment 96-well round-bottom plates

  • Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with imaging capabilities

Procedure:

  • Spheroid Formation:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration (typically 2,000-5,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.

    • Incubate for 48-72 hours at 37°C and 5% CO2 to allow for the formation of single, compact spheroids.

  • Matrix Embedding and this compound Treatment:

    • On the day of the assay, thaw the basement membrane matrix on ice.

    • Carefully remove 50 µL of medium from each well without disturbing the spheroids.

    • Add 50 µL of the cold basement membrane matrix to each well.

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids at the bottom of the matrix.

    • Polymerize the matrix by incubating the plate at 37°C for 30-60 minutes.

    • Prepare complete medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.1%.

    • Gently add 100 µL of the this compound-containing medium or control medium on top of the polymerized matrix.

  • Invasion Monitoring and Analysis:

    • Image the spheroids at time 0 using an inverted microscope.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images at regular intervals (e.g., every 24 hours) for 3-7 days.

    • Quantify the area of invasion at each time point by measuring the total area of the spheroid and the invading cells. The change in area over time is a measure of invasion.

    • Normalize the invasion area to the vehicle control to determine the dose-dependent inhibitory effect of this compound.

Experimental Workflow for 3D Spheroid Invasion Assay

Spheroid_Invasion_Workflow Start Start Seed_Cells Seed Cells in Ultra-Low Attachment Plate Start->Seed_Cells Form_Spheroids Incubate for 48-72h to Form Spheroids Seed_Cells->Form_Spheroids Embed_Matrix Embed Spheroids in Basement Membrane Matrix Form_Spheroids->Embed_Matrix Add_IPR803 Add this compound or Vehicle Control Embed_Matrix->Add_IPR803 Image_T0 Image at Time 0 Add_IPR803->Image_T0 Incubate_Monitor Incubate and Image at Regular Intervals Image_T0->Incubate_Monitor Analyze_Data Quantify Invasion Area and Analyze Data Incubate_Monitor->Analyze_Data End End Analyze_Data->End

Caption: Workflow for 3D spheroid invasion assay.

Protocol 2: Patient-Derived Organoid (PDO) Culture and Drug Sensitivity Testing with this compound

This protocol outlines the generation of PDOs from tumor tissue and their use in assessing the therapeutic efficacy of this compound.

Materials:

  • Fresh tumor tissue from biopsy or surgical resection

  • Tissue transport medium (e.g., DMEM/F12 with antibiotics)

  • Tissue dissociation kit (e.g., containing collagenase and dispase)

  • Basement membrane matrix

  • Organoid growth medium (specific to the tumor type)

  • This compound stock solution

  • 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • PDO Generation:

    • Transport fresh tumor tissue in a sterile transport medium on ice.

    • Mechanically mince the tissue into small fragments (1-2 mm).

    • enzymatically digest the tissue fragments according to the manufacturer's protocol to obtain a single-cell or small-cluster suspension.

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove larger debris.

    • Resuspend the cell pellet in the basement membrane matrix.

    • Plate droplets of the cell-matrix suspension into a pre-warmed culture plate and allow to polymerize.

    • Add organoid growth medium and culture at 37°C and 5% CO2, changing the medium every 2-3 days.

    • Once organoids have formed and expanded, they can be passaged for further experiments.

  • Drug Sensitivity Assay:

    • Harvest mature organoids and mechanically or enzymatically dissociate them into smaller fragments.

    • Resuspend the organoid fragments in the basement membrane matrix and dispense into a 384-well plate.

    • Allow the matrix to polymerize, then add organoid growth medium containing a range of this compound concentrations and a vehicle control.

    • Incubate for 5-7 days.

    • Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D, which measures ATP levels.

    • Generate dose-response curves and calculate IC50 values to determine the potency of this compound in a patient-specific context.

Logical Relationship of PDO Generation and Drug Screening

PDO_Workflow Tumor_Tissue Fresh Tumor Tissue Mince_Digest Mechanical Mincing & Enzymatic Digestion Tumor_Tissue->Mince_Digest Isolate_Cells Isolate Single Cells or Small Clusters Mince_Digest->Isolate_Cells Embed_Matrix Embed in Basement Membrane Matrix Isolate_Cells->Embed_Matrix Culture_Organoids Culture and Expand Organoids Embed_Matrix->Culture_Organoids Drug_Screening Drug Sensitivity Screening (this compound) Culture_Organoids->Drug_Screening Data_Analysis Data Analysis (IC50 Determination) Drug_Screening->Data_Analysis

Caption: PDO generation and drug screening workflow.

Conclusion

The transition from 2D to 3D cell culture and organoid models is a critical step in the preclinical evaluation of anti-cancer agents like this compound. The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in more physiologically relevant settings. By assessing its impact on cell invasion in 3D spheroids and its cytotoxic effects on patient-derived organoids, researchers can gain a more comprehensive understanding of the therapeutic potential of targeting the uPA-uPAR axis. This approach will facilitate more informed decision-making in the drug development process and aid in the identification of patient populations most likely to benefit from this compound treatment.

References

Application Note: Evaluating the Anti-Invasive Properties of IPR-803 Using a Matrigel Invasion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay employs a reconstituted basement membrane, Matrigel, to simulate the ECM. Invasive cells degrade and migrate through this barrier toward a chemoattractant, a process that can be modulated by therapeutic agents. IPR-803 is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, which plays a crucial role in tumor invasion and metastasis.[1][2][3] this compound has been demonstrated to block the invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line, and inhibit the activity of matrix metalloproteinases (MMPs).[1] This document provides a detailed protocol for utilizing a Matrigel invasion assay to assess the dose-dependent inhibitory effect of this compound on cancer cell invasion.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in inhibiting processes related to cancer cell invasion and growth.

Parameter Cell Line Value Reference
Inhibition of Cell InvasionMDA-MB-23190% blockage at 50 µM[1]
IC50 for Cell Adhesion ImpairmentMDA-MB-231~30 µM[1][2]
IC50 for Cell Growth InhibitionMDA-MB-23158 µM[1][2]
Ki for uPAR-uPA PPI-0.2 µM[1]

Experimental Protocols

Matrigel Invasion Assay Protocol

This protocol is designed for a 24-well plate format using cell culture inserts with an 8.0 µm pore size.

Materials and Reagents:

  • Invasive cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Corning® Matrigel® Basement Membrane Matrix

  • 24-well companion plates with cell culture inserts (8.0 µm pore size)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Crystal Violet staining solution or other suitable stain

  • Cotton swabs

  • Pipettes and sterile, pre-chilled pipette tips

  • Incubator (37°C, 5% CO₂)

  • Microscope for cell counting and imaging

  • Hemocytometer or automated cell counter

Protocol Steps:

  • Preparation of Matrigel-Coated Inserts:

    • Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[4][5]

    • Dilute the Matrigel with ice-cold, serum-free cell culture medium. The final concentration should be optimized, but a starting point of 1:3 to 1:6 (Matrigel:medium) is common.[6]

    • Carefully add 50-100 µL of the diluted Matrigel solution to the center of the apical chamber of the cell culture inserts.[4][6] Ensure the entire surface of the membrane is covered.

    • Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[4][6]

  • Cell Preparation and Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells.

    • On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.

    • Prepare cell suspensions containing different concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM). A vehicle control (e.g., DMSO) should be included at the same concentration as in the highest this compound treatment.

  • Invasion Assay Assembly:

    • To the basolateral chamber of the 24-well plate, add 500-600 µL of complete medium containing a chemoattractant, such as 10% FBS.[6]

    • Carefully place the Matrigel-coated inserts into the wells.

    • Add 100-200 µL of the prepared cell suspension (containing the appropriate concentration of this compound or vehicle) to the apical chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. The incubation time should be optimized based on the cell line's invasive properties.[4][6]

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.[6]

    • Fix the invaded cells on the bottom of the membrane with a suitable fixative (e.g., 70% ethanol (B145695) or methanol) for 10-15 minutes.[4][6]

    • Stain the fixed cells with 0.1% Crystal Violet solution for 10-20 minutes.[6]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.[6]

    • Image the stained cells on the underside of the membrane using a light microscope.

    • Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. Alternatively, the dye can be eluted, and the absorbance measured.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Matrigel_Prep Matrigel Coating of Inserts Seeding Cell Seeding into Apical Chamber Matrigel_Prep->Seeding Cell_Prep Cell Starvation and Treatment with this compound Cell_Prep->Seeding Incubation Incubation (16-48h) Seeding->Incubation Removal Removal of Non-Invaded Cells Incubation->Removal Fix_Stain Fixation and Staining of Invaded Cells Removal->Fix_Stain Quant Imaging and Quantification Fix_Stain->Quant

Caption: Workflow for the Matrigel Invasion Assay with this compound.

Signaling Pathway

G IPR803 This compound uPAR uPAR IPR803->uPAR Inhibits Plasminogen Plasminogen uPAR->Plasminogen MAPK MAPK Pathway uPAR->MAPK uPA uPA uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Activation MMPs Pro-MMPs Plasmin->MMPs Activates Active_MMPs Active MMPs MMPs->Active_MMPs ECM ECM Degradation Active_MMPs->ECM Invasion Cell Invasion ECM->Invasion Migration Cell Migration MAPK->Migration Migration->Invasion

Caption: this compound inhibits the uPAR-uPA interaction, blocking downstream signaling.

References

Application Note: Analysis of MAPK Pathway Inhibition by IPR-803 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK family primarily consists of three well-characterized subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of these pathways is frequently implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention.

IPR-803 is a small molecule inhibitor that has been identified as an antagonist of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, demonstrating anti-tumor activity. Notably, this compound has been observed to inhibit the phosphorylation of MAPK in MDA-MB-231 breast cancer cells, suggesting that its anti-tumor effects may be mediated, at least in part, through the modulation of MAPK signaling.

This application note provides a detailed protocol for the use of Western blot analysis to investigate and quantify the inhibitory effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38).

Principle of the Method

Western blotting is a powerful and widely used technique in molecular biology to detect specific proteins in a complex mixture, such as a cell lysate. The method involves several key steps:

  • Sample Preparation: Cells are treated with this compound and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples for comparison.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is treated with a blocking agent to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-p38, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured by an imaging system. The intensity of the signal is proportional to the amount of the target protein.

By comparing the levels of phosphorylated (active) and total MAPK proteins in this compound-treated cells versus untreated controls, the inhibitory effect of the compound can be quantified.

Signaling Pathway Diagram

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors\nStress, Cytokines Growth Factors Stress, Cytokines RTK Receptor Tyrosine Kinase Growth Factors\nStress, Cytokines->RTK RAS RAS RTK->RAS MAP3K MAP3K RTK->MAP3K RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 p-ERK1/2 MEK1_2->ERK1_2 Transcription Gene Expression (Proliferation, Survival, etc.) ERK1_2->Transcription MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p-p38 MKK3_6->p38 p38->Transcription JNK p-JNK MKK4_7->JNK JNK->Transcription IPR803 This compound IPR803->ERK1_2 IPR803->p38 IPR803->JNK

Caption: MAPK signaling pathways and the potential inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: MDA-MB-231 (or other relevant cell line with active MAPK signaling)

  • This compound

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay Kit: BCA or Bradford assay

  • Sample Buffer: 4x Laemmli sample buffer

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels

  • Transfer Buffer

  • Membranes: Nitrocellulose or PVDF

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Rabbit anti-phospho-SAPK/JNK (Thr183/Tyr185)

    • Rabbit anti-SAPK/JNK

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-p38 MAPK

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL detection reagent

Cell Culture and Treatment
  • Culture MDA-MB-231 cells in complete culture medium at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (DMSO).

Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

Western Blot Workflow

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysate + Laemmli Buffer) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab wash1 Wash (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash (3x with TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection imaging Imaging and Analysis detection->imaging end End imaging->end

Caption: Experimental workflow for Western blot analysis.

SDS-PAGE and Protein Transfer
  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer to a final 1x concentration.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the denatured protein samples into the wells of a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Antibody Incubation and Detection
  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

Data Analysis
  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands.

  • Further normalize to the loading control (β-actin or GAPDH) to correct for any loading inaccuracies.

  • Express the data as a fold change relative to the untreated control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

TreatmentConcentration (µM)p-ERK / Total ERK (Fold Change)p-JNK / Total JNK (Fold Change)p-p38 / Total p38 (Fold Change)
Vehicle Control01.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound100.85 ± 0.100.92 ± 0.130.88 ± 0.14
This compound250.62 ± 0.090.75 ± 0.110.68 ± 0.10
This compound500.35 ± 0.070.48 ± 0.090.41 ± 0.08
This compound1000.18 ± 0.050.25 ± 0.060.22 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. The values represent the relative band intensity of the phosphorylated protein normalized to the total protein and then to the loading control, expressed as a fold change relative to the vehicle control.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a fresh or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient protein transferOptimize transfer conditions (time, voltage). Stain the membrane with Ponceau S to check transfer efficiency.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA).
Antibody concentration too highDecrease

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of IPR-803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPR-803 is a small molecule inhibitor that potently disrupts the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR). This interaction is a key driver in cancer progression, promoting tumor invasion, metastasis, and angiogenesis. By targeting this critical nexus, this compound presents a promising therapeutic strategy for cancers characterized by elevated uPA/uPAR expression, such as breast cancer. These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its preclinical evaluation.

Pharmacodynamic Profile of this compound

This compound exerts its anti-tumor effects through the direct inhibition of the uPA-uPAR interaction, leading to the suppression of downstream signaling pathways that control cell adhesion, migration, and invasion.

Mechanism of Action

This compound binds directly to uPAR with a sub-micromolar affinity, preventing the binding of uPA and subsequently inhibiting the activation of downstream signaling cascades.[1] This disruption leads to a reduction in the activity of matrix metalloproteinases (MMPs), enzymes crucial for the breakdown of the extracellular matrix (ECM), and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell proliferation and survival.[1]

IPR803_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling uPAR uPAR MAPK_Phosphorylation MAPK Phosphorylation uPAR->MAPK_Phosphorylation Activates MMP_Activity MMP Activity uPAR->MMP_Activity Activates uPA uPA uPA->uPAR Binds This compound This compound This compound->uPAR Inhibits Cell_Invasion_Metastasis Cell Invasion & Metastasis MAPK_Phosphorylation->Cell_Invasion_Metastasis MMP_Activity->Cell_Invasion_Metastasis Boyden_Chamber_Workflow Start Start Coat_Insert Coat transwell insert with Matrigel Start->Coat_Insert Seed_Cells Seed serum-starved MDA-MB-231 cells in insert with this compound Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Non_Invading Remove non-invading cells from the top of the insert Incubate->Remove_Non_Invading Fix_Stain Fix and stain invading cells on the bottom of the insert Remove_Non_Invading->Fix_Stain Quantify Quantify invading cells by microscopy Fix_Stain->Quantify End End Quantify->End

References

Application Notes and Protocols for IPR-803 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for the Preclinical Investigation of IPR-803 in Combination with Other Chemotherapy Agents

Introduction

This compound is a potent small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction.[1] This interaction is a key driver of tumor invasion and metastasis.[1][2] Preclinical studies have demonstrated that this compound effectively blocks breast cancer cell invasion and adhesion.[1][2] However, as a monotherapy, this compound exhibits weak cytotoxicity and has little effect on primary tumor growth, suggesting its potential is best realized in combination with cytotoxic agents.[1][2]

These application notes provide a framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. The protocols outlined below are designed to assess synergistic effects, elucidate mechanisms of action, and guide the design of in vivo studies.

Rationale for Combination Therapy

The primary rationale for combining this compound with traditional chemotherapy is to create a multi-pronged attack on cancer. While cytotoxic agents target rapidly dividing cells to shrink the primary tumor, this compound can potentially inhibit the metastatic cascade, preventing the spread of cancer to distant organs. This combination strategy aims to simultaneously control primary tumor growth and prevent the development of metastatic disease, a major cause of cancer-related mortality.

Data Presentation

In Vitro Synergy Assessment

The following table summarizes hypothetical data from a combination study of this compound with a standard chemotherapeutic agent (e.g., Paclitaxel) in the MDA-MB-231 triple-negative breast cancer cell line.

Treatment GroupThis compound (μM)Paclitaxel (nM)Cell Viability (% of Control)Combination Index (CI)*
Control00100-
This compound50095-
Paclitaxel01070-
Combination 50 10 45 < 1 (Synergy)

*The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if this compound acts synergistically with a selected chemotherapy agent to inhibit cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Paclitaxel, stock solution in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, at a constant ratio.

  • Treatment: Treat the cells with the single agents and the combinations for 72 hours. Include a vehicle control (DMSO).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.

Protocol 2: In Vitro Cell Invasion Assay

Objective: To evaluate the effect of this compound in combination with a chemotherapy agent on the invasive potential of cancer cells.

Materials:

  • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

  • Cancer cell line

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Chemotherapy agent

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Methodology:

  • Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.

  • Assay Setup: Add complete medium to the lower chamber of the Boyden apparatus. Seed the starved cells in the upper chamber in serum-free medium containing this compound, the chemotherapy agent, or the combination.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.

  • Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.

  • Staining and Visualization: Fix and stain the invading cells on the underside of the insert with Crystal Violet. Count the number of stained cells in several fields of view using a microscope.

  • Data Analysis: Compare the number of invading cells in the treatment groups to the control group.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

IPR803_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Signaling Downstream Signaling (e.g., MAPK) uPAR->Signaling Activates IPR803 This compound IPR803->uPAR Inhibits Invasion Cell Invasion & Metastasis Signaling->Invasion

Caption: this compound inhibits the uPA-uPAR interaction, blocking downstream signaling for invasion.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_0 In Vitro cluster_1 Analysis A Seed Cancer Cells B Treat with this compound, Chemotherapy, or Combo A->B C Incubate 72h B->C D Measure Cell Viability C->D E Calculate Combination Index D->E F Synergy (CI < 1) E->F G Additive (CI = 1) E->G H Antagonism (CI > 1) E->H

Caption: Workflow for determining the synergistic effects of this compound and chemotherapy.

Logical Relationship for Combination Therapy

Logical_Relationship IPR803 This compound Metastasis Inhibit Metastasis IPR803->Metastasis Chemo Chemotherapy TumorGrowth Inhibit Tumor Growth Chemo->TumorGrowth Outcome Improved Therapeutic Outcome Metastasis->Outcome TumorGrowth->Outcome

Caption: this compound and chemotherapy target distinct cancer hallmarks for a better outcome.

References

Application Notes and Protocols for IPR-803 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of IPR-803, a potent small molecule inhibitor of the urokinase plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2] this compound serves as a valuable tool for studying the intricate interactions within the tumor microenvironment (TME) that drive cancer progression, particularly metastasis. The following sections detail the mechanism of action of this compound, present its quantitative effects on cancer cell lines, and provide detailed protocols for key experimental assays.

Mechanism of Action

This compound directly binds to uPAR with a high affinity, effectively blocking its interaction with uPA.[2] This PPI is a critical node in a complex signaling network that promotes tumor cell invasion, migration, and adhesion.[2] The binding of uPA to uPAR initiates a cascade of events, including the conversion of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs).[1][2] These enzymes are responsible for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion. By inhibiting the initial uPAR-uPA interaction, this compound effectively curtails this proteolytic cascade.

Furthermore, the uPAR-uPA complex interacts with other cell surface receptors, such as integrins and the epidermal growth factor receptor (EGFR), to activate intracellular signaling pathways that promote cell migration, proliferation, and survival.[1] Key among these is the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the phosphorylation of MAPK, indicating its ability to disrupt these pro-tumorigenic signaling events.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound against MDA-MB-231 Human Breast Cancer Cells

ParameterIC50 ValueExperimental Context
Cell Adhesion Inhibition~30 µMConcentration-dependent impairment of cell adhesion.[1][2]
Cell Growth Inhibition58 µMInhibition of MDA-MB-231 cell proliferation.[1][2]
Cell Invasion Inhibition>90% blockage at 50 µMSignificant inhibition of cell invasion through a matrix barrier.[1]
MAPK PhosphorylationInhibition observed at 50 µMReduction in the phosphorylation of MAPK after 30 minutes of treatment.[1]

Table 2: Pharmacokinetic and In Vivo Efficacy of this compound

ParameterValue/ObservationExperimental Context
Binding Affinity to uPAR0.2 µMSub-micromolar affinity, indicating potent binding.[2][3]
Oral Bioavailability4%Low oral bioavailability noted in preclinical models.[1]
Tumor Tissue ConcentrationHigh concentration maintained for over 10 hoursAccumulation of this compound in tumor tissue.[1]
In Vivo EfficacyImpaired metastasis to the lungsOral administration (200 mg/kg, 3x/week for 5 weeks) reduced lung metastasis in a breast cancer model.[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: Cell Adhesion Assay

This protocol is adapted for assessing the effect of this compound on the adhesion of MDA-MB-231 cells to an extracellular matrix substrate.

Materials:

  • 96-well tissue culture plates

  • Fibronectin (or other ECM protein)

  • Bovine Serum Albumin (BSA)

  • MDA-MB-231 cells

  • Serum-free cell culture medium

  • This compound

  • Crystal Violet stain (0.5% w/v in 20% ethanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 5 µg/mL in PBS) and incubate for 2 hours at room temperature or overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 30, 50, 100 µM) for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the cell suspension to each coated well.

  • Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with cold methanol (B129727) for 10 minutes. Stain the cells with Crystal Violet solution for 10 minutes at room temperature.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the stain by adding a solubilization buffer. Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This protocol describes how to assess the effect of this compound on the invasive potential of MDA-MB-231 cells using a Matrigel-coated Boyden chamber.

Materials:

  • 24-well plate with 8 µm pore size transwell inserts

  • Matrigel (or other basement membrane matrix)

  • MDA-MB-231 cells

  • Serum-free medium and medium with 10% FBS

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate for 2-4 hours at 37°C to allow for gelation.

  • Cell Preparation: Culture and harvest MDA-MB-231 cells as described in Protocol 1. Resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.

  • Treatment: Add various concentrations of this compound to the cell suspension.

  • Assay Setup: Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension with this compound to the upper chamber of the coated inserts.

  • Incubation: Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invasive cells from the upper surface of the membrane.

  • Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes. Stain with Crystal Violet for 15 minutes.

  • Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several microscopic fields. The average number of cells per field is a measure of cell invasion.

Protocol 3: Western Blot for MAPK Phosphorylation

This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of MAPK (ERK1/2) in MDA-MB-231 cells.

Materials:

  • 6-well plates

  • MDA-MB-231 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MAPK (ERK1/2), anti-total-MAPK (ERK1/2), and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total MAPK and a loading control like GAPDH.

Visualizations

The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow.

Caption: this compound inhibits the uPAR-uPA interaction, blocking downstream signaling.

Experimental_Workflow cluster_assays Functional Assays cluster_signaling Signaling Analysis start Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment with this compound (Dose-response) start->treatment adhesion Adhesion Assay treatment->adhesion invasion Invasion Assay treatment->invasion lysis Cell Lysis treatment->lysis data Data Analysis and Quantification adhesion->data invasion->data western Western Blot (p-MAPK, Total MAPK) lysis->western western->data

Caption: Workflow for evaluating this compound's effect on cancer cells.

References

Troubleshooting & Optimization

IPR-803 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPR-803. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with this compound, with a focus on solubility and experimental setup.

Q1: I am having trouble dissolving this compound. What are the recommended procedures?

A1: this compound can be challenging to dissolve. Here are the best practices to ensure successful solubilization:

  • Solvent Choice: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

  • Use High-Quality DMSO: It is crucial to use newly opened, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1]

  • Sonication/Ultrasonic Treatment: To aid dissolution, sonication or ultrasonic treatment is necessary.[1][2] Apply this method until the solution is clear.

  • Heating: Gentle heating can also be used in conjunction with sonication to aid dissolution if precipitation occurs.[1]

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment.[1]

Q2: What is the maximum concentration of this compound that I can achieve in DMSO?

A2: The reported solubility of this compound in DMSO is approximately 7.0-7.69 mg/mL.[1][2] Please refer to the table below for a summary of solubility data.

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: If you observe precipitation in your stock solution after storage, you can try to redissolve it by gentle warming and sonication.[1] However, for the most reliable experimental results, it is always best to prepare a fresh stock solution.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

Q5: I am observing unexpected cytotoxicity in my cell-based assays. Could this be related to the this compound solvent?

A5: Yes, high concentrations of DMSO can be toxic to cells. When preparing your working solutions, ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. It is always good practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your assays to account for any effects of the solvent.

Quantitative Data Summary

This table summarizes the key quantitative data for this compound.

ParameterValueCell Line / ConditionsReference
Solubility in DMSO 7.69 mg/mL (16.96 mM)Requires ultrasonic treatment[1]
7 mg/mL (15.44 mM)Sonication is recommended[2]
Binding Affinity (Ki) 0.2 µMBinds directly to uPAR[2]
IC50 (Cell Adhesion) ~30 µMMDA-MB-231 cells[1][3]
IC50 (Cell Growth) 58 µMMDA-MB-231 cells[1][3]
Inhibition of Invasion 90% blockage at 50 µMMDA-MB-231 cells[1]
Oral Bioavailability 4%In vivo (NSG mice)[2]
Half-life (t1/2) 5 hoursIn vivo (NSG mice)[1][2]

Experimental Protocols & Methodologies

Below are detailed protocols for common experiments involving this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube for 30 seconds to initially mix the powder and solvent.

  • Place the tube in a water bath sonicator.

  • Sonicate the solution in intervals of 5-10 minutes, with vortexing in between, until the this compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Invasion Assay (MDA-MB-231 cells)

Objective: To assess the inhibitory effect of this compound on the invasion of MDA-MB-231 breast cancer cells.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Matrigel-coated invasion chambers (e.g., Boyden chambers)

  • Serum-free medium

  • Chemoattractant (e.g., medium with 20% FBS)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 30 minutes at 37°C. Ensure the final DMSO concentration is consistent across all conditions.

  • Add 500 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add 750 µL of chemoattractant (medium with 20% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of invading cells in several random fields of view under a microscope.

  • Quantify the results and compare the number of invading cells in the this compound-treated groups to the vehicle control.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by this compound. This compound is a potent inhibitor of the uPAR-uPA protein-protein interaction (PPI).[1][3] This interaction is crucial for downstream signaling events that promote tumor invasion and metastasis, including the activation of the MAPK pathway.[1][4]

IPR803_Mechanism cluster_PPI uPAR-uPA Interaction uPA uPA uPAR uPAR uPA->uPAR MAPK_Pathway MAPK Pathway Activation uPAR->MAPK_Pathway IPR803 This compound IPR803->uPAR Inhibits Invasion_Metastasis Cell Invasion & Metastasis MAPK_Pathway->Invasion_Metastasis

Caption: this compound inhibits the uPAR-uPA interaction, blocking downstream signaling.

This compound Solubility Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common solubility issues with this compound.

Solubility_Troubleshooting Start Start: Dissolving this compound Check_DMSO Is the DMSO new and anhydrous? Start->Check_DMSO Use_New_DMSO Use freshly opened, high-purity DMSO Check_DMSO->Use_New_DMSO No Apply_Sonication Apply sonication/ultrasonic treatment Check_DMSO->Apply_Sonication Yes Use_New_DMSO->Apply_Sonication Is_Dissolved Is the solution clear? Apply_Sonication->Is_Dissolved Gentle_Heat Apply gentle heat with sonication Is_Dissolved->Gentle_Heat No Solution_Ready Solution is ready for use Is_Dissolved->Solution_Ready Yes Gentle_Heat->Is_Dissolved Still_Precipitate Precipitate remains Gentle_Heat->Still_Precipitate Prepare_Fresh Prepare a fresh solution Still_Precipitate->Prepare_Fresh

Caption: A step-by-step guide to troubleshooting this compound solubility issues.

References

Determining optimal IPR-803 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of IPR-803 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2][3] By binding directly to uPAR with sub-micromolar affinity, this compound prevents uPA from binding to the receptor.[2][4] This inhibition disrupts downstream signaling pathways that are crucial for tumor invasion and metastasis, including the activation of matrix metalloproteinases (MMPs) and the phosphorylation of the mitogen-activated protein kinase (MAPK).[1][2]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: For a new cell line, it is advisable to perform a preliminary dose-response study using a wide range of concentrations, for example, from 1 nM to 100 µM, using 10-fold dilutions.[5] Based on studies with MDA-MB-231 cells, concentrations between 1 µM and 50 µM are likely to show biological activity without significant cytotoxicity over a 24-hour period.[1]

Q3: What are the known IC50 values for this compound?

A3: In the MDA-MB-231 breast cancer cell line, this compound has been shown to have an IC50 of approximately 58 µM for growth inhibition and an IC50 of around 30 µM for the impairment of cell adhesion.[1][2] It is important to note that these values can vary between different cell lines and experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store the stock solution at -20°C for long-term storage or at 4°C for frequent use.[3] When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What is the expected effect of this compound on cell invasion and signaling?

A5: this compound has been demonstrated to block the invasion of breast cancer cells.[1] A 90% blockage of invasion was observed at a concentration of 50 µM in MDA-MB-231 cells.[1][3] Furthermore, this compound has been shown to inhibit the phosphorylation of MAPK at a concentration of 50 µM.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound on my cells. The chosen cell line may not express sufficient levels of uPAR.Confirm uPAR expression in your cell line using techniques such as Western blot, flow cytometry, or qPCR.
The concentration of this compound is too low.Perform a dose-response experiment with a wider and higher range of concentrations.
The incubation time is too short.Extend the incubation time with this compound, ensuring to include appropriate controls to monitor for cytotoxicity.
High levels of cell death observed at expected therapeutic concentrations. The cell line is particularly sensitive to this compound.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.
The final concentration of the DMSO solvent is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
Precipitate observed in the culture medium after adding this compound. The solubility of this compound in the culture medium has been exceeded.Prepare a fresh dilution of this compound from the stock solution. Ensure thorough mixing when diluting into the medium. Consider using a lower starting concentration.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of cells are seeded for each experiment.
Cell passage number is too high, leading to altered phenotype.Use cells within a consistent and low passage number range.
Reagent variability.Use freshly prepared dilutions of this compound for each experiment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on studies with the MDA-MB-231 cell line.

Parameter Value Cell Line Reference
IC50 (Growth Inhibition)~58 µMMDA-MB-231[1][2]
IC50 (Cell Adhesion)~30 µMMDA-MB-231[1][2]
Concentration for 90% Invasion Blockage50 µMMDA-MB-231[1][3]
Concentration for MAPK Phosphorylation Inhibition50 µMMDA-MB-231[1][2]
Binding Affinity (Ki) to uPAR0.2 µM-

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound and identify a suitable concentration range for further functional assays.

Materials:

  • Target cells

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare 2x concentrated solutions for each final concentration.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with untreated cells and vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This protocol is designed to assess the effect of this compound on the invasive capacity of your cells.

Materials:

  • Boyden chamber inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel)

  • 24-well plates

  • Target cells

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Chamber Rehydration: Rehydrate the basement membrane-coated inserts according to the manufacturer's instructions.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound. Include an untreated control.

  • Assay Setup: Add complete medium to the lower chamber of the 24-well plate. Seed the cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invasive cells on the lower surface of the membrane and stain them with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

  • Data Analysis: Compare the number of invasive cells in the this compound-treated groups to the untreated control.

Visualizations

IPR803_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds pro_uPA pro-uPA pro_uPA->uPA pro_MMP pro-MMP MMP MMP pro_MMP->MMP ECM ECM MMP->ECM Degrades Invasion Cell Invasion & Metastasis ECM->Invasion Promotes uPAR->pro_MMP Activates MAPK MAPK uPAR->MAPK Activates Signaling MAPK_P p-MAPK MAPK_P->Invasion Promotes MAPK->MAPK_P IPR803 This compound IPR803->uPAR Inhibits

Caption: this compound mechanism of action in the uPA-uPAR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_dose_response Dose-Response & Cytotoxicity cluster_functional_assay Functional Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Varying Concentrations seed_cells->treat_cells serial_dilution->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay determine_ic50 Determine IC50 & Non-Toxic Range viability_assay->determine_ic50 select_conc Select Non-Toxic Concentrations determine_ic50->select_conc invasion_assay Perform Invasion Assay select_conc->invasion_assay western_blot Perform Western Blot for p-MAPK select_conc->western_blot analyze_data Analyze and Interpret Results invasion_assay->analyze_data western_blot->analyze_data

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting_Logic start Start Experiment with this compound issue Unexpected Results? start->issue no_effect No Effect issue->no_effect Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes end Optimal Concentration Determined issue->end No check_uPAR Check uPAR Expression no_effect->check_uPAR increase_conc Increase Concentration or Incubation Time no_effect->increase_conc check_dmso Check Final DMSO Concentration high_cytotoxicity->check_dmso run_viability Run Viability Assay to Find Non-Toxic Range high_cytotoxicity->run_viability check_protocol Review Experimental Protocol Consistency inconsistent_results->check_protocol cell_passage Check Cell Passage Number inconsistent_results->cell_passage

Caption: Troubleshooting logic for this compound cell culture experiments.

References

Potential off-target effects of IPR-803 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IPR-803. The information is designed to address specific issues that may be encountered during experiments and to clarify the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of the protein-protein interaction (PPI) between the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA).[1][2] By binding directly to uPAR with a sub-micromolar affinity, this compound prevents uPA from binding to the receptor.[1][3] This inhibition disrupts the signaling and proteolytic events that are mediated by the uPAR-uPA system, which are implicated in processes such as tumor invasion and metastasis.[1][3]

Q2: What are the known or potential off-target effects of this compound?

While primarily targeting the uPAR-uPA interaction, this compound has been observed to have effects on other cellular components and pathways. These can be considered either downstream effects of uPAR inhibition or potential off-target activities. The two most notable observed effects are:

  • Inhibition of Matrix Metalloproteinase-9 (MMP-9): this compound has been shown to inhibit the gelatin-degrading activity of MMP-9 in a concentration-dependent manner.[1]

  • Inhibition of MAPK Phosphorylation: Treatment with this compound has been associated with a reduction in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1][2]

It is important to note that comprehensive, large-scale selectivity profiling data, such as a full kinome scan, for this compound is not publicly available. Therefore, other off-target interactions cannot be ruled out. Researchers should consider the possibility of other unintended effects in their experimental design and data interpretation.

Q3: What are the reported IC50 values for this compound in cellular assays?

The following table summarizes the key reported IC50 values for this compound from in vitro studies.

Assay Cell Line IC50 Value Reference
Cell Growth InhibitionMDA-MB-23158 µM[1][2]
Impairment of Cell AdhesionMDA-MB-231~30 µM[1]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that is inconsistent with uPAR-uPA inhibition.

  • Possible Cause 1: Off-target effects. As noted, this compound can inhibit MMP-9 and MAPK phosphorylation.[1] Depending on the cellular context, these or other unknown off-target effects could contribute to the observed phenotype.

  • Troubleshooting Steps:

    • Validate on-target engagement: Confirm that this compound is inhibiting the uPAR-uPA interaction in your experimental system. This can be done using a co-immunoprecipitation assay to pull down uPAR and blot for associated uPA, with and without this compound treatment.

    • Investigate known off-targets: Assess the activity of MMP-9 and the phosphorylation status of key MAPK pathway proteins (e.g., ERK1/2) in your cells following this compound treatment.

    • Perform broader off-target screening: If resources permit, consider performing a kinome scan or a cellular thermal shift assay (CETSA) to identify other potential protein targets of this compound.

Issue 2: Variability in experimental results with this compound.

  • Possible Cause 1: Compound stability and solubility. this compound is a small molecule that may have limited solubility in aqueous solutions. Improper storage or handling can lead to degradation or precipitation, resulting in inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Proper stock solution preparation: Prepare stock solutions in an appropriate solvent, such as DMSO, at a high concentration. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Working solution preparation: When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly. Visually inspect for any signs of precipitation.

    • Include positive and negative controls: Always include appropriate controls in your experiments to ensure that the observed effects are due to the activity of this compound.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on MAPK Phosphorylation via Western Blotting

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes to 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in phosphorylation.

Protocol 2: Hypothetical Workflow for Kinome-Wide Off-Target Profiling

This protocol describes a general workflow for how one might screen this compound against a large panel of kinases to identify potential off-target interactions.

  • Compound Submission: Provide this compound to a commercial service provider that offers kinase screening panels (e.g., KINOMEscan™).

  • Assay Principle (Competition Binding Assay):

    • A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site of the kinase.

    • This compound is added to the reaction at a fixed concentration.

    • If this compound binds to the kinase, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with this compound.

  • Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates a stronger interaction. A threshold is usually set (e.g., <10% or <1% of control) to identify significant "hits" or potential off-targets.

  • Follow-up Validation: Any significant hits from the primary screen should be validated through secondary assays, such as dose-response curves to determine the binding affinity (Kd) or IC50 for the potential off-target kinase.

Visualizations

IPR803_Mechanism_of_Action cluster_membrane Cell Membrane uPAR uPAR Signaling Downstream Signaling (Migration, Invasion) uPAR->Signaling Activates uPA uPA uPA->uPAR Binds IPR803 This compound IPR803->uPAR Inhibits Binding

Figure 1: Mechanism of action of this compound.

IPR803_Off_Target_Effects cluster_primary Primary Target cluster_off_target Potential Off-Target/Downstream Effects IPR803 This compound uPAR_uPA uPAR-uPA Interaction IPR803->uPAR_uPA Inhibits MMP9 MMP-9 Activity IPR803->MMP9 Inhibits MAPK MAPK Phosphorylation IPR803->MAPK Inhibits Unknown Unknown Off-Targets IPR803->Unknown May Interact With Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound ValidateTarget Validate On-Target Engagement (e.g., uPAR-uPA Co-IP) Start->ValidateTarget CheckKnownOffTargets Assess Known Off-Targets (MMP-9 activity, MAPK phosphorylation) ValidateTarget->CheckKnownOffTargets BroadScreen Broad Off-Target Screen (e.g., Kinome Scan, CETSA) CheckKnownOffTargets->BroadScreen If phenotype is still unexplained DataAnalysis Analyze Data & Identify Potential Off-Targets BroadScreen->DataAnalysis Validation Validate Hits with Secondary Assays DataAnalysis->Validation Conclusion Determine if Phenotype is On-Target or Off-Target Validation->Conclusion

References

IPR-803 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IPR-803, with a specific focus on its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small-molecule inhibitor of the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2][3] By binding directly to uPAR with a sub-micromolar affinity, this compound prevents uPA from binding to the receptor.[2][3] This disruption interferes with downstream signaling and proteolytic events that are crucial for cancer cell invasion, migration, and adhesion.[2][3]

Q2: Is this compound expected to be cytotoxic to my cells?

A2: this compound is generally considered to have weak cytotoxic effects, and its primary anti-tumor activity is not through direct cell killing.[2][4] The inhibition of cancer cell invasion observed with this compound treatment is largely independent of cytotoxicity.[1][4] However, at higher concentrations, this compound has been shown to inhibit cell growth. For instance, in MDA-MB-231 breast cancer cells, the IC50 for cell growth inhibition is 58 μM.[1][2][3]

Q3: At what concentrations have the cytotoxic or anti-proliferative effects of this compound been observed?

A3: The effects of this compound are concentration-dependent. Studies have shown that concentrations between 1-50 μM do not induce significant apoptosis or necrosis in MDA-MB-231 cells over a 24-hour period.[1] However, anti-proliferative and other cellular effects are observed at various concentrations.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo effects of this compound at various concentrations.

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Breast Cancer Cells

ParameterIC50 / ConcentrationIncubation TimeEffect
Cell Growth Inhibition58 μM-Inhibition of cell proliferation[1][2][3]
Cell Adhesion Impairment~30 μM-Concentration-dependent impairment of cell adhesion[1][2][3]
Apoptosis/Necrosis1-50 μM24 hoursNo significant effect observed[1]
Cell Invasion50 μM3 days90% blockage of invasion[1]
MAPK Phosphorylation50 μM30 minutesInhibition of MAPK phosphorylation[1]

Table 2: In Vivo Data for this compound

DosageAdministrationDurationKey FindingsAnimal Model
200 mg/kgIntragastric; 3x/week5 weeksImpaired breast cancer metastasis to the lungs; no significant effect on body weight.[1]Breast Cancer Metastasis Model
-Oral-Low oral bioavailability (4%); achieves high concentration (up to 10 μM) in tumor tissue for over 10 hours.[1][2]-

Troubleshooting Guide

Issue 1: I am observing higher-than-expected cytotoxicity at concentrations below 50 μM.

  • Possible Cause 1: Cell Line Sensitivity: While MDA-MB-231 cells show low sensitivity, your specific cell line may be more susceptible to the anti-proliferative effects of this compound. It is recommended to perform a dose-response curve for each new cell line.

  • Possible Cause 2: Off-Target Effects: At higher concentrations, the possibility of off-target effects increases. Ensure that the observed effects are consistent with the known mechanism of this compound by including appropriate controls.

  • Possible Cause 3: Compound Stability: Ensure the proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month) to prevent degradation, which might lead to altered activity.[1]

  • Troubleshooting Step: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) across a wide range of concentrations (e.g., 1 μM to 200 μM) to determine the specific IC50 for your cell line.

Issue 2: My results for cell invasion inhibition are not consistent.

  • Possible Cause 1: Sub-optimal Cell Density: The number of cells seeded for an invasion assay is critical. Too few cells may result in low signal, while too many can lead to overcrowding and artifacts.

  • Possible Cause 2: Matrigel/ECM Coating Inconsistency: Uneven or improper coating of the transwell inserts with an extracellular matrix (ECM) like Matrigel can lead to high variability in invasion rates.

  • Troubleshooting Step: Optimize the cell seeding density and ensure a consistent and uniform ECM coating for all wells. Run replicate wells for each condition to assess variability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound functions by inhibiting the interaction between uPA and its receptor uPAR. This interaction is a key step in a signaling cascade that promotes tumor progression through several mechanisms, including the activation of matrix metalloproteinases (MMPs) and the modulation of signaling pathways like MAPK, which are involved in cell proliferation and survival.

IPR803_Mechanism cluster_pathway uPA/uPAR Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR Binds MMPs MMP Activation uPAR->MMPs Activates MAPK MAPK Pathway uPAR->MAPK IPR803 This compound IPR803->uPAR Inhibits ECM ECM Degradation MMPs->ECM Invasion Cell Invasion & Metastasis ECM->Invasion Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: this compound inhibits the uPA-uPAR interaction, blocking downstream pathways.

General Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical experimental workflow to evaluate the cytotoxic and anti-proliferative effects of this compound in a cancer cell line.

Cytotoxicity_Workflow start Cancer Cell Line Culture dose_response Dose-Response Treatment (e.g., 0-200 µM this compound) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) dose_response->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) dose_response->apoptosis_assay ic50 Determine IC50 for Growth Inhibition viability_assay->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used for this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

References

Optimizing IPR-803 Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction.[1][2][3][4] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and effective application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound and provides potential causes and solutions.

Issue Potential Cause Suggested Solution
Low or no biological activity of this compound Degradation of this compound stock solution: Improper storage conditions or repeated freeze-thaw cycles can lead to compound degradation.Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]
Instability in experimental medium: this compound may be unstable at the pH or temperature of your assay medium.Perform a stability test of this compound in your specific cell culture medium or buffer at 37°C.[5][6] Analyze samples at different time points using HPLC to determine the degradation rate. Consider adjusting the pH of the buffer if this compound shows pH-dependent instability.
Precipitation of this compound: The concentration of this compound may exceed its solubility limit in the aqueous assay buffer, especially when diluted from a DMSO stock.Ensure the final DMSO concentration in the assay medium is low (ideally <0.5%) to maintain solubility.[7] If precipitation is observed, consider lowering the final concentration of this compound or using a solubilizing agent, ensuring it does not interfere with the assay.
High variability between experimental replicates Inconsistent this compound concentration: Inaccurate pipetting or incomplete solubilization of the stock solution can lead to variability.Ensure the this compound stock solution is completely dissolved before making dilutions. Use calibrated pipettes and proper pipetting techniques.
Cell-based assay variability: Differences in cell density, passage number, or metabolic activity can affect the cellular response to this compound.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure a uniform cell seeding density for all experiments.
Unexpected off-target effects High concentration of this compound: Using concentrations significantly above the IC50 may lead to non-specific effects.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The IC50 for MDA-MB-231 cell growth inhibition is 58 µM, and for cell adhesion impairment is approximately 30 µM.[2]
DMSO toxicity: High concentrations of DMSO can be toxic to cells.Use a final DMSO concentration of less than 0.5% in your experiments and include a vehicle control (medium with the same concentration of DMSO) to assess any solvent-related effects.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the uPAR-uPA protein-protein interaction.[1][2][3][4] It binds directly to uPAR with a sub-micromolar affinity, preventing the binding of uPA.[3][4] This inhibition disrupts downstream signaling pathways involved in cancer cell invasion, migration, and adhesion.[1][2] this compound has also been shown to inhibit matrix metalloproteinase (MMP) activity and MAPK phosphorylation.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in anhydrous DMSO. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[2] For short-term storage, -20°C for up to one month is suitable.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What are the recommended working concentrations for this compound in cell-based assays?

A3: The optimal concentration of this compound will depend on the specific cell type and assay. For MDA-MB-231 breast cancer cells, this compound has been shown to inhibit cell growth with an IC50 of 58 µM and impair cell adhesion with an IC50 of approximately 30 µM.[2] A concentration of 50 µM has been used to demonstrate the inhibition of MAPK phosphorylation and to achieve a 90% blockage of cell invasion.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: While specific stability data for this compound in various aqueous buffers and cell culture media is not extensively published, it is known to be stable in tumor tissue for at least 10 hours in vivo.[3][4] As a general precaution for small molecules, it is advisable to assess its stability in your specific experimental conditions (e.g., pH, temperature, presence of serum) by incubating this compound in the medium and analyzing its concentration over time using methods like HPLC.[5][6]

Q5: What in vivo data is available for this compound?

A5: In vivo studies in mice have shown that this compound has a low oral bioavailability of 4% and a half-life of 5 hours.[2] Despite the low bioavailability, it reaches a high concentration in tumor tissue (up to 10 µM) and remains stable for over 10 hours.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₂₃N₃O₄[2]
Molecular Weight 453.49 g/mol [2]
CAS Number 892243-35-5[2]
Solubility In DMSO[2]
uPAR Binding Affinity (Ki) 0.2 µM[3][4]
IC₅₀ (MDA-MB-231 Cell Growth) 58 µM[2]
IC₅₀ (MDA-MB-231 Cell Adhesion) ~30 µM[2]

Table 2: In Vivo Pharmacokinetic Properties of this compound

ParameterValueReference
Oral Bioavailability 4%[2]
Half-life (t₁/₂) 5 hours[2]
Plasma Concentration (oral admin.) 5 µM[3]
Tumor Tissue Concentration Up to 10 µM[3][4]
Stability in Tumor Tissue Stable for >10 hours[3][4]

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationReference
Solid Powder -20°C3 years[2]
4°C2 years[2]
In Solvent (DMSO) -80°C6 months[2]
-20°C1 month[2]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • As a control, prepare a similar solution of this compound in PBS.

  • Incubate both solutions at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after preparation.

  • Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) to each aliquot.

  • Store the quenched samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.

Protocol 2: Cell Invasion Assay

This protocol is adapted for assessing the effect of this compound on the invasion of cancer cells, such as MDA-MB-231.

Materials:

  • 24-well plate with cell culture inserts (e.g., 8 µm pore size) coated with Matrigel

  • Cancer cell line (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Methanol (B129727) for fixing

  • Crystal Violet solution for staining

Procedure:

  • Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the inside and outside of the inserts and incubate for 2 hours at 37°C.

  • Harvest and resuspend the cells in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).

  • Remove the rehydration medium from the inserts and add 500 µL of the cell suspension containing this compound or vehicle to the upper chamber of the inserts.

  • Add 750 µL of medium containing the chemoattractant to the lower chamber of the wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet solution for 15 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of stained, invaded cells in several microscopic fields for each insert.

  • Quantify the results and compare the number of invaded cells in the this compound-treated groups to the vehicle control.

Protocol 3: Western Blot for MAPK (ERK) Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK and anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a specific time (e.g., 30 minutes). [2]

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates Integrins Integrins uPAR->Integrins Associates with IPR803 This compound IPR803->uPAR Inhibits FAK FAK Integrins->FAK Activates ECM Extracellular Matrix (ECM) Plasmin Plasmin Plasminogen->Plasmin MMPs_inactive Inactive MMPs Plasmin->MMPs_inactive Activates MMPs_active Active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM Degrades Src Src FAK->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes

Caption: this compound inhibits the uPAR-uPA signaling pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_media Spike pre-warmed media with this compound (e.g., 10 µM) prep_stock->prep_media prep_control Prepare control in PBS prep_stock->prep_control incubate Incubate at 37°C prep_media->incubate prep_control->incubate collect Collect aliquots at 0, 2, 4, 8, 24, 48h incubate->collect quench Quench with cold acetonitrile collect->quench store Store at -80°C quench->store analyze Analyze by HPLC store->analyze plot Plot % remaining vs. time analyze->plot

Caption: Workflow for assessing this compound stability.

G start Start issue Low/No Biological Activity? start->issue check_storage Check Stock Solution: - Freshly prepared? - Stored at -20°C/-80°C? - Avoided freeze-thaw? issue->check_storage Yes end End issue->end No check_medium Check Medium Stability: - Perform stability assay in experimental medium. check_storage->check_medium Storage OK solution_storage Solution: Prepare fresh aliquots and store properly. check_storage->solution_storage Improper Storage check_solubility Check Solubility: - Final DMSO < 0.5%? - No visible precipitate? check_medium->check_solubility Medium OK solution_medium Solution: If unstable, prepare freshly before each experiment. check_medium->solution_medium Unstable solution_solubility Solution: Lower final concentration or use solubilizing agent. check_solubility->solution_solubility Precipitation check_solubility->end Solubility OK solution_storage->end solution_medium->end solution_solubility->end

Caption: Troubleshooting low this compound activity.

References

How to control for IPR-803 vehicle effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in in vivo experiments involving the uPAR·uPA inhibitor, IPR-803.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a vehicle needed for in vivo administration?

A1: this compound is a potent small molecule inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and its ligand urokinase-type plasminogen activator (uPA) protein-protein interaction, demonstrating anti-tumor activity.[1][2][3][4] Like many small molecule inhibitors, this compound is poorly soluble in aqueous solutions, necessitating the use of a vehicle for effective delivery in in vivo models.[1][5][6]

Q2: What are common vehicles used for compounds like this compound?

A2: For poorly water-soluble compounds such as this compound, a variety of vehicles can be considered. These are broadly categorized as:

  • Aqueous Solutions: Often used in combination with solubilizing agents.

  • Organic Solvents: Such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).[7]

  • Lipid-based Vehicles: Including various oils.

  • Cyclodextrins: Such as SBE-β-CD, which can form inclusion complexes to enhance solubility.[1][8]

For this compound specifically, a formulation of DMSO combined with a cyclodextrin (B1172386) solution has been documented.[1]

Q3: Why is it critical to control for vehicle effects?

A3: The vehicle itself can exert biological effects that may confound the experimental results, leading to misinterpretation of the drug's true efficacy or toxicity.[9][10] For example, DMSO, a common solvent, is known to have anti-inflammatory and analgesic properties.[9][10] Other vehicles can influence physiological parameters such as gastrointestinal motility, liver function, and kidney function.[11] Therefore, a vehicle-only control group is essential to distinguish the pharmacological effects of this compound from any effects induced by the delivery vehicle.[12]

Q4: What are the key considerations when selecting a vehicle for this compound?

A4: When selecting a vehicle, consider the following:

  • Solubility: The vehicle must be capable of dissolving this compound at the desired concentration.

  • Toxicity: The vehicle should have a low toxicity profile at the administered volume and concentration.

  • Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., oral, intravenous, intraperitoneal).[7]

  • Interaction with the Compound: The vehicle should not react with this compound or alter its chemical properties.

  • Biological Activity: The vehicle should have minimal biological effects. If it does have known effects, they must be well-characterized and controlled for.[9][10][11][13][14][15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected toxicity or adverse events in the this compound treated group. The vehicle itself may be causing toxicity at the administered concentration or volume.1. Review the literature for the toxicity profile of the chosen vehicle. 2. Run a pilot study with the vehicle alone at the intended dose and route of administration to assess tolerability. 3. Consider reducing the concentration of the organic solvent (e.g., DMSO) by using it in combination with a less toxic co-solvent or a solubilizing agent like cyclodextrin.
High variability in experimental results. The vehicle may be causing inconsistent physiological responses among the animals.1. Ensure precise and consistent preparation and administration of the vehicle. 2. Increase the number of animals in the vehicle control group to better characterize its effects. 3. Consider if the route of administration is contributing to variability.
Observed effects in the this compound group are similar to those in the vehicle control group. The observed biological response may be primarily due to the vehicle rather than this compound.1. This highlights the importance of the vehicle control. The net effect of this compound is the difference between the treatment group and the vehicle control group. 2. If the vehicle effect is masking the drug effect, explore alternative, more inert vehicles.
This compound precipitates out of solution during preparation or administration. The solubility of this compound in the chosen vehicle is insufficient at the target concentration.1. Optimize the vehicle composition. For example, a formulation using a combination of solvents and solubilizing agents like 10% DMSO in 20% SBE-β-CD in saline has been reported for this compound.[1] 2. Gentle heating or sonication may aid dissolution, but ensure this does not degrade this compound.[1]

Experimental Protocol: Vehicle Control for In Vivo this compound Studies

This protocol provides a general framework. Specific details should be optimized for your experimental model and research question.

1. Vehicle Preparation (Example Formulation for this compound)

  • Objective: To prepare a vehicle suitable for in vivo administration of this compound. A documented formulation is 10% DMSO and 20% SBE-β-CD in saline.[1]

  • Materials:

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • To prepare the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-β-CD solution. For example, to make 10 mL of the vehicle, add 1 mL of DMSO to 9 mL of the 20% SBE-β-CD solution.

    • Prepare the this compound formulation by dissolving the compound in the prepared vehicle to the desired final concentration.

2. Animal Groups and Study Design

  • Group 1: Naive Control: No treatment. This group serves as a baseline for normal physiological parameters.

  • Group 2: Vehicle Control: Administered the same volume and schedule of the vehicle as the this compound treated group.[12] This is the most critical control for isolating the effects of this compound.

  • Group 3: this compound Treatment Group: Administered this compound dissolved in the vehicle.

3. Administration

  • Administer the vehicle and the this compound formulation via the same route, volume, and schedule to the respective groups.

  • Monitor all animals for clinical signs of toxicity and any other relevant study-specific endpoints.

4. Data Analysis

  • Compare the outcomes of the this compound Treatment Group to the Vehicle Control Group.

  • Statistical analysis should be used to determine if the differences between these two groups are significant.

Data Presentation: Potential Effects of Common In Vivo Vehicles

The following table summarizes potential biological effects of commonly used vehicles. This data is intended to guide vehicle selection and highlight the importance of appropriate controls.

VehicleRoute of AdministrationPotential Biological EffectsReferences
Dimethyl Sulfoxide (DMSO) Oral, IV, IPAnti-inflammatory, analgesic, effects on liver enzymes, neurotoxicity at high doses.[9][10][11][13][14][16]
Polyethylene Glycol (PEG) Oral, IV, IPCan affect gastrointestinal, renal, and liver function. Effects can vary with molecular weight.[11][17]
Cyclodextrins (e.g., SBE-β-CD) Oral, IVCan influence gastrointestinal and renal function. Can enhance the permeability of other substances.[8][11][18]
Saline (0.9% NaCl) Oral, IV, IPGenerally considered inert, but large volumes can have physiological effects.[14]
Corn Oil OralCan have effects on metabolism and gastrointestinal function.[7]

Visualizations

Experimental Workflow for Vehicle Control

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_vehicle Prepare Vehicle (e.g., 10% DMSO in 20% SBE-β-CD) prep_drug Prepare this compound Formulation prep_vehicle->prep_drug admin_vehicle Group 2: Vehicle Control (Administer Vehicle) prep_vehicle->admin_vehicle admin_drug Group 3: this compound (Administer this compound Formulation) prep_drug->admin_drug grouping Randomize Animals into Groups admin_naive Group 1: Naive Control (No Treatment) grouping->admin_naive grouping->admin_vehicle grouping->admin_drug monitoring Monitor & Collect Data (e.g., Tumor Volume, Body Weight) admin_naive->monitoring admin_vehicle->monitoring admin_drug->monitoring stat_analysis Statistical Analysis (Compare Group 3 vs. Group 2) monitoring->stat_analysis interpretation Interpret this compound Specific Effects stat_analysis->interpretation

Caption: Workflow for controlling vehicle effects in this compound in vivo studies.

Signaling Pathway: this compound Mechanism of Action

G uPA uPA uPAR uPAR uPA->uPAR Binds CellSignaling Downstream Signaling (e.g., MAPK pathway) uPAR->CellSignaling Activates IPR803 This compound IPR803->uPAR Inhibits Binding TumorInvasion Tumor Invasion & Metastasis CellSignaling->TumorInvasion Promotes

Caption: this compound inhibits the uPA/uPAR interaction and downstream signaling.

References

Technical Support Center: Addressing IPR-803 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the uPAR inhibitor IPR-803 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the protein-protein interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] By binding directly to uPAR with sub-micromolar affinity, this compound prevents uPA from binding to its receptor. This inhibition disrupts downstream signaling pathways involved in cancer cell invasion, migration, adhesion, and proliferation.[1][3]

Q2: My cancer cell line shows high expression of uPAR but is not responding to this compound treatment. Why might this be?

While high uPAR expression is the primary prerequisite for this compound sensitivity, several factors can contribute to intrinsic or acquired resistance:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the uPA-uPAR axis.[3][4] For instance, upregulation of other receptor tyrosine kinases (RTKs) like EGFR can sustain pro-survival signals.[4]

  • Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of uPAR, such as those in the MAPK/ERK or PI3K/Akt pathways, can lead to resistance.[3][5][6]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.[7]

  • Genetic or Phenotypic Heterogeneity: The cancer cell line may consist of a mixed population of cells, with a subpopulation that is inherently resistant to this compound. Treatment can eliminate the sensitive cells, allowing the resistant population to proliferate.

Q3: Are there any known IC50 values for this compound in different cancer cell lines?

Published data on the efficacy of this compound across a wide range of cancer cell lines is limited. However, studies on the MDA-MB-231 human breast cancer cell line have reported the following IC50 values:

Cell LineAssay TypeIC50 Value (µM)
MDA-MB-231Cell Growth Inhibition58[1][2]
MDA-MB-231Cell Adhesion Impairment~30[1][2]

It is crucial to empirically determine the IC50 of this compound in your specific cell line of interest.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for this compound in a uPAR-positive cell line.

Possible Cause Suggested Solution
Suboptimal experimental conditions - Verify the purity and stability of your this compound stock solution. - Optimize cell seeding density and assay duration. - Ensure the use of appropriate serum concentrations in your culture medium, as serum components can sometimes interfere with drug activity.
Low uPAR accessibility - Confirm cell surface expression of uPAR using flow cytometry or cell surface biotinylation followed by western blotting.
Intrinsic resistance mechanisms - Perform a literature search to see if your cell line is known to have mutations or amplifications in key survival pathways (e.g., PI3K/Akt, MAPK/ERK). - Analyze the expression of common drug resistance proteins (e.g., MDR1).

Problem 2: Development of acquired resistance to this compound after initial sensitivity.

Possible Cause Suggested Solution
Selection of a resistant subpopulation - Isolate single-cell clones from the resistant population and characterize their uPAR expression and sensitivity to this compound.
Upregulation of bypass pathways - Perform phosphoproteomic or RNA sequencing analysis on the resistant cells (compared to the parental sensitive cells) to identify upregulated signaling pathways. - Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor if the EGFR pathway is activated).[4]
Increased drug efflux - Measure the intracellular accumulation of this compound in sensitive versus resistant cells. - Test for the expression and activity of ABC transporters. - Evaluate the effect of co-treatment with a known MDR inhibitor.
Mutations in the uPAR gene - Sequence the uPAR gene in the resistant cell line to check for mutations that might alter the binding of this compound.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

  • Determine the IC50: Perform a dose-response curve to determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.

  • Chronic Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Isolation of Resistant Population: After several months of continuous culture with escalating doses, the surviving cell population is considered to be this compound resistant.

  • Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing its molecular profile (genomic, transcriptomic, proteomic) to the parental cell line.

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

  • Coat Inserts: Coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the insert. The lower chamber should contain media with a chemoattractant (e.g., fetal bovine serum).

  • Treatment: Add this compound at various concentrations to the upper chamber.

  • Incubation: Incubate the plate for a period sufficient for cell invasion (typically 24-48 hours).

  • Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Signaling Pathways and Workflows

uPAR_Signaling_Pathway uPA uPA uPAR uPAR uPA->uPAR Binds & Activates Integrins Integrins uPAR->Integrins Interacts with EGFR EGFR uPAR->EGFR Interacts with Invasion Invasion uPAR->Invasion Promotes IPR_803 This compound IPR_803->uPAR Inhibits FAK FAK Integrins->FAK Ras Ras EGFR->Ras Src Src FAK->Src Src->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: The uPA/uPAR signaling pathway and its inhibition by this compound.

Resistance_Workflow Start Cancer cell line shows resistance to this compound Confirm_uPAR Confirm uPAR expression (Flow Cytometry/WB) Start->Confirm_uPAR IC50 Determine IC50 of this compound Confirm_uPAR->IC50 Compare_Parental Compare with parental sensitive cell line IC50->Compare_Parental Genomic_Analysis Genomic Analysis (Sequencing) Compare_Parental->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-Seq) Compare_Parental->Transcriptomic_Analysis Proteomic_Analysis Proteomic/Phosphoproteomic Analysis Compare_Parental->Proteomic_Analysis Identify_Mechanisms Identify potential resistance mechanisms Genomic_Analysis->Identify_Mechanisms Transcriptomic_Analysis->Identify_Mechanisms Proteomic_Analysis->Identify_Mechanisms Bypass_Pathway Bypass Pathway Activation Identify_Mechanisms->Bypass_Pathway Drug_Efflux Increased Drug Efflux Identify_Mechanisms->Drug_Efflux Target_Alteration uPAR Target Alteration Identify_Mechanisms->Target_Alteration Combination_Therapy Test Combination Therapy Bypass_Pathway->Combination_Therapy MDR_Inhibitors Test with MDR Inhibitors Drug_Efflux->MDR_Inhibitors Validate_Mutation Validate functional impact of mutation Target_Alteration->Validate_Mutation

Caption: Experimental workflow for investigating this compound resistance.

References

Minimizing IPR-803 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing IPR-803 precipitation in aqueous solutions during their experiments.

Troubleshooting Guide

This guide is designed to address specific issues you may encounter with this compound precipitation.

Issue 1: My this compound precipitated out of solution after diluting my DMSO stock with an aqueous buffer.

  • Question: How did you perform the dilution?

    • Answer: It is critical to add the this compound stock solution in DMSO to the aqueous buffer, not the other way around. Pipetting the aqueous buffer directly into the DMSO stock can cause a rapid change in solvent polarity, leading to immediate precipitation. The recommended method is to add the DMSO stock dropwise to the vigorously stirring or vortexing aqueous buffer. This ensures a more gradual and controlled mixing process.[1]

  • Question: What is the final concentration of DMSO in your aqueous solution?

    • Answer: While DMSO is a common solvent for this compound, high final concentrations in your aqueous solution can still lead to precipitation when the solubility limit is exceeded. It is recommended to keep the final DMSO concentration as low as possible, ideally below 1%. If higher concentrations of this compound are required, consider using a co-solvent system or a solubility enhancer.

  • Question: Is your aqueous buffer pH-controlled?

    • Answer: Changes in pH can affect the solubility of small molecules. Using a well-buffered aqueous system (e.g., PBS) will help maintain a stable pH and prevent pH-dependent precipitation.[1]

Issue 2: I'm observing a cloudy solution or visible precipitate even after following the correct dilution procedure.

  • Question: Have you exceeded the solubility limit of this compound in your specific aqueous medium?

    • Answer: Every compound has a maximum solubility in a given solvent system. If your target concentration is too high, precipitation is likely to occur. It is advisable to prepare fresh solutions and use them promptly.[2] If precipitation occurs, heating and/or sonication may aid in dissolution.[2]

  • Question: Did you use freshly opened DMSO?

    • Answer: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO stock can significantly impact the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO to prepare your stock solutions.[2]

  • Question: Have you considered using a solubility enhancer?

    • Answer: For challenging applications requiring higher concentrations of this compound in aqueous media, the use of a solubility enhancer like SBE-β-CD (Sulfobutylether-β-cyclodextrin) is recommended.[2] Cyclodextrins can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: The recommended solvent for preparing this compound stock solutions is DMSO.[2][4] A stock solution of 10 mM in DMSO can be prepared.[2]

  • Q2: What is the solubility of this compound in DMSO?

    • A2: The solubility of this compound in DMSO is 7.69 mg/mL, which corresponds to 16.96 mM.[2] It may require ultrasonication to fully dissolve.[2]

  • Q3: How should I store my this compound stock solution?

    • A3: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Q4: Can I prepare a ready-to-use aqueous solution of this compound for my experiments?

    • A4: It is generally recommended to prepare fresh working solutions from a DMSO stock solution just before use.[2] If a ready-to-use aqueous solution is required, a formulation using SBE-β-CD in saline is suggested.[2]

  • Q5: What is the mechanism of action of this compound?

    • A5: this compound is a potent inhibitor of the uPAR-uPA (urokinase-type plasminogen activator receptor and urokinase-type plasminogen activator) protein-protein interaction.[2][5][6] It binds directly to uPAR with a sub-micromolar affinity.[5][6] This interaction is crucial for signaling events that promote tumor invasion and metastasis.[5][6]

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 7.69 mg/mL (16.96 mM)[2]
Recommended Stock Concentration 10 mM in DMSO[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[2]
IC50 (Adhesion, MDA-MB-231 cells) ~30 µM[2]
IC50 (Growth, MDA-MB-231 cells) 58 µM[2]
Binding Affinity (Ki to uPAR) 0.2 µM[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Weigh the required amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the tube to mix.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath until the solution is clear.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile conical or microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Bring the this compound DMSO stock solution and the aqueous buffer to room temperature.

    • Add the required volume of aqueous buffer to a new sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer.[1]

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

    • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of this compound Working Solution using SBE-β-CD

  • Materials:

    • This compound stock solution in DMSO (e.g., 7.7 mg/mL)

    • 20% SBE-β-CD in Saline

    • Sterile tubes

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).

    • In a separate sterile tube, add 900 µL of 20% SBE-β-CD in Saline.

    • To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution.

    • Mix the solution evenly. This protocol yields a clear solution of ≥ 0.77 mg/mL.[2]

Visualizations

IPR803_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior uPA uPA uPAR uPAR uPA->uPAR Binds MAPK MAPK Phosphorylation uPAR->MAPK Activates Invasion Cell Invasion & Metastasis MAPK->Invasion Promotes IPR803 This compound IPR803->uPAR Inhibits Binding

Caption: this compound inhibits the uPAR-uPA signaling pathway.

Troubleshooting_Workflow Start Start: This compound Precipitation Observed CheckDilution Correct Dilution? (DMSO stock to buffer) Start->CheckDilution CheckDMSO Fresh DMSO? CheckDilution->CheckDMSO Yes RedoDilution Redo Dilution Correctly CheckDilution->RedoDilution No CheckConcentration Concentration Too High? CheckDMSO->CheckConcentration Yes UseFreshDMSO Use Fresh Anhydrous DMSO CheckDMSO->UseFreshDMSO No UseEnhancer Consider Solubility Enhancer (e.g., SBE-β-CD) CheckConcentration->UseEnhancer Yes SolutionClear Solution Clear CheckConcentration->SolutionClear No LowerConcentration Lower Final Concentration CheckConcentration->LowerConcentration Yes UseEnhancer->SolutionClear RedoDilution->CheckDilution UseFreshDMSO->CheckDMSO LowerConcentration->CheckConcentration

Caption: Troubleshooting workflow for this compound precipitation.

References

Interpreting unexpected phenotypes with IPR-803 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IPR-803 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2][3] It binds directly to uPAR with a high affinity, preventing uPA from binding and initiating downstream signaling cascades involved in cancer cell invasion and metastasis.[1][3]

Q2: What are the expected cellular effects of this compound treatment?

Based on current literature, the expected phenotypes of this compound treatment, particularly in cancer cell lines like MDA-MB-231, include:

  • Inhibition of cell invasion: this compound has been shown to block the invasion of breast cancer cells.[2]

  • Impaired cell adhesion and migration: The compound impairs cell adhesion in a concentration-dependent manner.[1][2][3]

  • Inhibition of MMP-9 mediated degradation: this compound effectively inhibits the breakdown of the extracellular matrix by matrix metalloproteinase-9 (MMP-9).[1][3]

  • Inhibition of MAPK phosphorylation: Treatment with this compound has been observed to inhibit the phosphorylation of MAPK.[1][2][3]

  • Modest inhibition of cell growth: this compound shows a moderate inhibitory effect on cell growth.[1][3]

  • Minimal to no effect on apoptosis or necrosis: The compound does not significantly induce programmed cell death or necrosis.[1][2][3]

Troubleshooting Unexpected Phenotypes

Q3: We are observing significant cytotoxicity and apoptosis in our cell line after this compound treatment, which is contrary to published data. What could be the cause?

This is an unexpected phenotype as this compound is reported to have weak cytotoxicity.[1][3] Here are several potential causes and troubleshooting steps:

  • High Treatment Concentration: The reported IC50 for cell growth inhibition in MDA-MB-231 cells is 58 μM.[1][3] Exceeding this concentration significantly could lead to off-target effects and cytotoxicity.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound. The published data is primarily on MDA-MB-231 cells. Your cell line might express different levels of uPAR or have other vulnerabilities.

  • Compound Purity and Stability: Ensure the purity of your this compound stock. Degradation of the compound or impurities could be cytotoxic.

  • Experimental Controls: It is crucial to include appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.

Troubleshooting Workflow for Unexpected Cytotoxicity

A Unexpected Cytotoxicity Observed B Verify this compound Concentration A->B C Assess Compound Purity and Stability A->C D Check Vehicle Control Toxicity A->D E Perform Dose-Response Curve B->E I Conclusion: Compound Degradation or Impurity C->I J Conclusion: Solvent Toxicity D->J F Test in a Control Cell Line (e.g., MDA-MB-231) E->F G Investigate Off-Target Effects F->G H Conclusion: High Concentration or Cell Line Specific Effect G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Q4: Our results show no effect on cell invasion or adhesion after this compound treatment. Why might this be?

Several factors could contribute to a lack of efficacy in your experiments:

  • Low uPAR Expression: The target of this compound is uPAR. If your cell line has low or no expression of uPAR, the compound will not have an effect.

  • Suboptimal Assay Conditions: Invasion and adhesion assays are sensitive to experimental conditions. Ensure that your assay is properly optimized.

  • Incorrect Compound Concentration: You may be using a concentration of this compound that is too low to be effective.

  • Compound Inactivity: The this compound may have degraded. It is recommended to use freshly prepared solutions.

Q5: We are observing an unexpected activation of a signaling pathway that is not downstream of uPAR. What could explain this?

Observing the activation of an unrelated signaling pathway could be indicative of an off-target effect. While specific off-target effects of this compound have not been extensively documented, this is a possibility with any small molecule inhibitor.

  • Kinase Cross-Reactivity: Many small molecule inhibitors can interact with multiple kinases or other proteins, especially at higher concentrations.

  • Cellular Compensation Mechanisms: Inhibition of the uPAR-uPA axis might trigger compensatory signaling pathways in certain cell types.

To investigate this, consider performing a broad-spectrum kinase inhibitor profiling assay or a proteomic analysis to identify potential off-target interactions.

Signaling Pathway of this compound

IPR803 This compound uPAR uPAR IPR803->uPAR Binds to PPI uPAR-uPA Interaction IPR803->PPI Inhibits uPAR->PPI uPA uPA uPA->PPI MMP9 MMP-9 Activation PPI->MMP9 Activates MAPK MAPK Phosphorylation PPI->MAPK Activates Invasion Cell Invasion MMP9->Invasion Adhesion Cell Adhesion MAPK->Adhesion Growth Cell Growth MAPK->Growth

Caption: this compound inhibits the uPAR-uPA interaction and downstream signaling.

Quantitative Data Summary

ParameterCell LineValueReference
Binding Affinity (to uPAR) -0.2 µM[1][3]
IC50 (Cell Growth) MDA-MB-23158 µM[1][3]
IC50 (Cell Adhesion) MDA-MB-231~30 µM[1][2][3]
Plasma Concentration (Oral) In vivo5 µM[1][3]
Tumor Concentration (Oral) In vivoup to 10 µM[1][3]

Key Experimental Protocols

Western Blot for MAPK Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MAPK and total-MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-MAPK to total-MAPK.

Cell Invasion Assay (Boyden Chamber)

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.

  • Cell Preparation: Harvest cells and resuspend in serum-free media.

  • Treatment: Add this compound at various concentrations to the cell suspension.

  • Seeding: Seed the treated cells into the upper chamber of the inserts.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Imaging and Quantification: Image the stained cells and count the number of invading cells per field of view.

Cell Adhesion Assay

  • Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin) and incubate overnight at 4°C. Block with BSA.

  • Cell Preparation: Label cells with a fluorescent dye (e.g., Calcein-AM).

  • Treatment: Treat the labeled cells with this compound at desired concentrations.

  • Seeding: Seed the treated cells onto the coated plate and allow them to adhere for a specified time (e.g., 1-2 hours).

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

References

Validation & Comparative

IPR-803 Versus Other uPAR Inhibitors in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The urokinase plasminogen activator receptor (uPAR) has emerged as a critical player in breast cancer progression, making it an attractive target for therapeutic intervention. Its role in mediating cell signaling pathways that drive invasion, metastasis, and proliferation has spurred the development of various inhibitors. This guide provides a detailed comparison of IPR-803, a small molecule inhibitor of the uPAR-uPA interaction, with other notable uPAR inhibitors, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The Role of uPAR in Breast Cancer

This compound: A Potent Small Molecule Inhibitor

This compound is a small molecule designed to directly inhibit the protein-protein interaction between uPAR and its ligand uPA.[6][7] Preclinical studies have demonstrated its potential as an anti-metastatic agent in breast cancer.

Mechanism of Action

This compound binds directly to uPAR with a high affinity, physically blocking the binding of uPA.[6][7] This inhibition prevents the localized activation of plasminogen on the cell surface and disrupts downstream signaling pathways.

Preclinical Efficacy
  • In Vitro Studies: In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, this compound has been shown to effectively inhibit cell invasion, migration, and adhesion.[6][7][8] It also reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in ECM degradation.[6][7]

  • In Vivo Studies: In a murine breast cancer metastasis model using MDA-MB-231 cells, oral administration of this compound significantly impaired the development of lung metastases.[6][7][8] While it had a minimal effect on primary tumor growth, its primary impact was on curbing metastatic spread.[6][7]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability, reaching peak plasma concentrations of approximately 5 μM and maintaining stable levels in tumor tissue for up to 10 hours.[6][7][8]

Other uPAR Inhibitors in Breast Cancer Research

Several other molecules targeting the uPA/uPAR system have been investigated for breast cancer therapy. These include small molecules, antibodies, and peptide inhibitors.

WX-671 (Mesupron/Upamostat)

WX-671 is an orally active serine protease inhibitor that targets the enzymatic activity of uPA.[9] By blocking uPA's catalytic site, it prevents the conversion of plasminogen to plasmin. WX-671 has been evaluated in clinical trials for metastatic breast cancer in combination with chemotherapy.[9][10]

Antibody-Based Inhibitors: 2G10 and 3C6

2G10 and 3C6 are human recombinant antagonistic antibodies that target uPAR with different mechanisms:

  • 2G10 directly blocks the binding of uPA to uPAR.[1][5]

  • 3C6 inhibits the interaction of uPAR with integrins, disrupting downstream signaling.[5]

Both antibodies have demonstrated the ability to inhibit breast cancer cell invasion in vitro.[1] In vivo studies using TNBC xenograft models have shown that these antibodies can decrease tumor growth, with 2G10 showing a more pronounced effect.[1] Furthermore, when conjugated with radioisotopes, these antibodies have been used for both imaging and radioimmunotherapy, leading to complete tumor regression in a preclinical model.[1][11] Antibody-drug conjugates (ADCs) using the 2G10 antibody have also shown efficacy in TNBC models.[4]

Quantitative Comparison of uPAR Inhibitors

Direct comparative studies of this compound against other uPAR inhibitors under identical experimental conditions are limited in the publicly available literature. The following tables summarize the available quantitative data from various preclinical studies to facilitate an indirect comparison.

Table 1: In Vitro Performance of uPAR Inhibitors in Breast Cancer Cell Lines
InhibitorCell LineAssayEndpointResultReference(s)
This compound MDA-MB-231Binding AffinityKd0.2 μM[6][7][8][12]
MDA-MB-231Cell GrowthIC5058 μM[6][7][12]
MDA-MB-231Cell AdhesionIC50~30 μM[6][7][12]
MDA-MB-231InvasionInhibitionConcentration-dependent[7][8]
2G10 (IgG) MDA-MB-231InvasionInhibition at 10 nM~30%[1]
3C6 (IgG) MDA-MB-231InvasionInhibition at 10 nM~14%[1]

Note: The lack of standardized reporting and different experimental setups make direct comparisons of IC50 and inhibition percentages challenging.

Table 2: In Vivo Performance of uPAR Inhibitors in Breast Cancer Models
InhibitorAnimal ModelPrimary EndpointDosing RegimenOutcomeReference(s)
This compound NSG mice with TMD-MDA-MB-231 xenograftsLung Metastasis200 mg/kg, oral, 3x/week for 5 weeksSignificant reduction in severe lung metastasis (4/10 treated vs. 10/10 control)[7][8]
2G10 (IgG) Nude mice with MDA-MB-231 xenograftsTumor GrowthHigh dose monotherapyDecreased tumor growth (no growth observed in the treated group)[1]
3C6 (IgG) Nude mice with MDA-MB-231 xenograftsTumor GrowthHigh dose monotherapyDecreased tumor growth[1]
177Lu-2G10 IgG Nude mice with MDA-MB-231 xenograftsTumor GrowthRadioimmunotherapyComplete tumor regression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of uPAR inhibitors.

Cell Invasion Assay (Matrigel)
  • Cell Culture: Breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Chamber Preparation: Boyden chamber inserts with an 8 µm pore size are coated with Matrigel, a basement membrane extract.

  • Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber in serum-free media containing the uPAR inhibitor at various concentrations. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye.

Cell Adhesion Assay
  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin) and incubated overnight.

  • Cell Preparation: Breast cancer cells are labeled with a fluorescent dye (e.g., Calcein-AM), harvested, and resuspended in serum-free media.

  • Treatment: Cells are pre-incubated with the uPAR inhibitor at various concentrations.

  • Seeding and Incubation: The treated cells are seeded onto the coated wells and allowed to adhere for a specific time (e.g., 1-2 hours).

  • Washing and Quantification: Non-adherent cells are removed by washing. The fluorescence of the adherent cells is measured using a plate reader.

In Vivo Metastasis Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of female mice to establish primary tumors.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The uPAR inhibitor (e.g., this compound) is administered according to a predefined schedule (e.g., oral gavage).

  • Monitoring: Primary tumor growth and animal body weight are monitored regularly.

  • Endpoint Analysis: After a set period, mice are euthanized, and primary tumors and lungs are harvested. The extent of lung metastasis is assessed by histological analysis (e.g., H&E staining) and quantified.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

uPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling uPA uPA Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs pro-MMPs Plasmin->MMPs Activates active_MMPs Active MMPs active_MMPs->ECM Degrades uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with FAK FAK Integrins->FAK Activates Src Src FAK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Proliferation, Survival, Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation IPR_803 This compound IPR_803->uPAR Inhibits uPA binding Antibodies Antibodies (e.g., 2G10) Antibodies->uPAR Inhibits uPA binding WX_671 WX-671 WX_671->uPA Inhibits catalytic activity

Caption: uPAR signaling pathway in breast cancer and points of intervention by various inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding Binding Assays (e.g., SPR) Functional_assays Functional_assays Binding->Functional_assays Cell_Culture Breast Cancer Cell Lines (e.g., MDA-MB-231) Functional_Assays Functional Assays Cell_Culture->Functional_Assays Invasion Invasion Assay (Matrigel) Functional_Assays->Invasion Migration Migration Assay (Wound Healing) Functional_Assays->Migration Adhesion Adhesion Assay Functional_Assays->Adhesion Proliferation Proliferation Assay (MTT) Functional_Assays->Proliferation Animal_Model Orthotopic Xenograft Model Invasion->Animal_Model Migration->Animal_Model Adhesion->Animal_Model Proliferation->Animal_Model Treatment Treatment with uPAR Inhibitor Animal_Model->Treatment Tumor_Growth Monitor Primary Tumor Growth Treatment->Tumor_Growth Metastasis Assess Metastasis (e.g., Lung) Treatment->Metastasis PK_Studies Pharmacokinetic Analysis Treatment->PK_Studies Data_Quant Quantify Results (IC50, Tumor Volume, etc.) Tumor_Growth->Data_Quant Metastasis->Data_Quant PK_Studies->Data_Quant Comparison Compare Efficacy Data_Quant->Comparison

Caption: General experimental workflow for the preclinical evaluation of uPAR inhibitors.

Conclusion

References

A Comparative Analysis of IPR-803 and WX-UK1 in Targeting the uPA-uPAR System for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer research, the urokinase-type plasminogen activator (uPA) system has emerged as a critical target for therapeutic intervention due to its central role in tumor invasion and metastasis. This guide provides a detailed comparison of two prominent inhibitors targeting this system: IPR-803, a small molecule inhibitor of the uPA receptor (uPAR)-uPA protein-protein interaction, and WX-UK1, a direct inhibitor of uPA's enzymatic activity. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.

Introduction to this compound and WX-UK1

The uPA system is a key player in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and the formation of metastases. The binding of uPA to its receptor, uPAR, on the cell surface localizes proteolytic activity, initiating a cascade of events that promote cell migration and invasion.[1][2][3][4][5] this compound and WX-UK1 represent two distinct strategies to disrupt this pathological process.

This compound is a potent small molecule that directly targets the protein-protein interaction between uPAR and uPA. By binding to uPAR, this compound prevents the formation of the uPA-uPAR complex, thereby inhibiting downstream signaling and proteolytic events.[1][2]

WX-UK1 is a synthetic, small molecule inhibitor that targets the catalytic activity of the serine protease uPA.[6][7][8] By blocking the active site of uPA, WX-UK1 prevents the conversion of plasminogen to plasmin, a key enzyme in extracellular matrix degradation.[6][7] WX-UK1 has a more clinically advanced prodrug, WX-671 (also known as Upamostat or Mesupron), which is converted to the active WX-UK1 in the body and has been evaluated in clinical trials.[6][8]

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the key quantitative data on the efficacy of this compound and WX-UK1 from preclinical studies.

Table 1: In Vitro Efficacy Data

ParameterThis compoundWX-UK1Reference
Target uPAR-uPA Protein-Protein InteractionuPA Enzymatic Activity[1],[7]
Binding Affinity (Ki) 0.2 µM (for uPAR)0.41 µM (for uPA)[1],[7]
Cell Growth Inhibition (IC50) 58 µM (MDA-MB-231 breast cancer cells)Not explicitly reported for cell growth[1]
Cell Adhesion Inhibition (IC50) ~30 µM (MDA-MB-231 breast cancer cells)Not reported[1]
Cell Invasion Inhibition 90% inhibition at 50 µM (MDA-MB-231 cells)Up to 50% inhibition (FaDu and HeLa cells)[1],[9]

Table 2: In Vivo Efficacy Data

Study TypeThis compoundWX-UK1Reference
Animal Model Breast Cancer Metastasis Model (mice)Rat Breast Cancer Model[1],[10]
Administration Route Oral (gavage)Subcutaneous[1],[10]
Dosage 200 mg/kg0.15 - 0.3 mg/kg/day[1],[10]
Observed Effect Impaired metastasis to the lungsImpaired primary tumor growth and metastasis[1],[10]

Mechanism of Action: Two Distinct Approaches

The fundamental difference in the mechanism of action between this compound and WX-UK1 is visualized in the signaling pathway diagram below.

uPA_uPAR_Signaling_Pathway uPA-uPAR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition Mechanisms pro-uPA pro-uPA uPA uPA pro-uPA->uPA Activation uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Activates Signaling Downstream Signaling (Migration, Invasion, Proliferation) uPAR->Signaling Initiates Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM This compound This compound This compound->uPAR Inhibits Binding WX-UK1 WX-UK1 WX-UK1->uPA Inhibits Activity IPR_803_Workflow Experimental Workflow for this compound Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Study Binding uPAR-uPA Binding Assay (SPR) Growth Cell Growth Inhibition (MTT Assay) Adhesion Cell Adhesion Assay Invasion Invasion Assay (Boyden Chamber) Model Breast Cancer Metastasis Model (Mice) Treatment Oral Administration of this compound Model->Treatment Analysis Quantification of Lung Metastases Treatment->Analysis WX_UK1_Workflow Experimental Workflow for WX-UK1 Efficacy Testing cluster_invitro_wx In Vitro Assays cluster_invivo_wx In Vivo Study Inhibition uPA Inhibition Assay (Chromogenic Substrate) Invasion_wx Invasion Assay (Matrigel) Inhibition->Invasion_wx Model_wx Rat Mammary Adenocarcinoma Model Treatment_wx Subcutaneous Injection of WX-UK1 Model_wx->Treatment_wx Analysis_wx Assessment of Primary Tumor Growth and Metastasis Treatment_wx->Analysis_wx

References

A Comparative Guide to IPR-803 and UK-370801 for Urokinase-Type Plasminogen Activator (uPA) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting the urokinase-type plasminogen activator (uPA) system, a critical component in cancer progression and metastasis, the choice of inhibitor is paramount. This guide provides an objective comparison of two distinct inhibitors: IPR-803, a protein-protein interaction inhibitor, and UK-370801, a direct enzymatic inhibitor. We present a detailed analysis of their mechanisms of action, inhibitory potencies, and the experimental protocols used for their characterization.

Differentiated Mechanisms of uPA System Inhibition

This compound and UK-370801 target the uPA system through fundamentally different mechanisms. UK-370801 is a potent, selective, small-molecule inhibitor that directly targets the catalytic activity of the uPA enzyme.[1][2][3] In contrast, this compound acts upstream by preventing the binding of uPA to its cell surface receptor, the urokinase plasminogen activator receptor (uPAR).[4][5][6] This disruption of the uPA-uPAR protein-protein interaction (PPI) inhibits the localized proteolytic activity at the cell surface and subsequent downstream signaling events that promote cell migration, adhesion, and invasion.[1][4]

The choice between these two inhibitors will depend on the specific research question or therapeutic strategy. Targeting the enzymatic activity directly with a compound like UK-370801 offers a potent method to block all uPA-mediated proteolysis. On the other hand, a PPI inhibitor like this compound provides a more targeted approach, aiming to disrupt the specific pathological consequences of uPA-uPAR interaction on the cell surface, which may offer a different therapeutic window and side-effect profile.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data for this compound and UK-370801. It is crucial to note that the reported inhibitory constants (Ki) for these two compounds are not directly comparable, as they measure different molecular events: protein-protein interaction for this compound and enzymatic inhibition for UK-370801.

ParameterThis compoundUK-370801 (UK-371804)
Target uPAR-uPA Protein-Protein InteractionuPA Serine Protease Domain
Mechanism of Action Binds to uPAR, preventing uPA bindingDirect competitive inhibitor of uPA enzymatic activity
Inhibitory Constant (Ki) 0.2 µM (for binding to uPAR)[5][6][7]10 nM (for uPA enzyme inhibition)[2][3]
IC50 (Cell-Free) Not applicable (not a direct enzyme inhibitor)0.89 µM (in human chronic wound fluid)[3]
IC50 (Cell-Based) ~30 µM (cell adhesion, MDA-MB-231)[4][5]Not explicitly found in the search results
58 µM (cell growth, MDA-MB-231)[4][5]
Selectivity Not explicitly found in the search resultsHighly selective over other serine proteases: >4000-fold vs. tPA, >2700-fold vs. plasmin[3]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are the likely experimental protocols for determining the key parameters of this compound and UK-370801 based on standard laboratory practices and information from the search results.

Protocol 1: uPAR-uPA Protein-Protein Interaction Assay (for this compound)

This protocol describes a method to determine the inhibitory constant (Ki) of compounds that disrupt the interaction between uPAR and uPA, for which this compound has a Ki of 0.2 µM. A common method for this is a competitive binding assay, often performed using Surface Plasmon Resonance (SPR) or an ELISA-based format.

Objective: To measure the binding affinity of this compound to uPAR and its ability to inhibit the uPA-uPAR interaction.

Materials:

  • Recombinant human uPAR

  • Recombinant human uPA (or its amino-terminal fragment, ATF, which contains the uPAR binding site)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5) or 96-well high-binding microplates

  • Appropriate buffers (e.g., HBS-EP+ for SPR)

  • Detection reagents (e.g., anti-uPA antibody conjugated to HRP for ELISA)

Procedure (ELISA-based):

  • Plate Coating: Coat a 96-well microplate with recombinant human uPAR at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Inhibitor Incubation: Prepare serial dilutions of this compound in a binding buffer. Add a constant, sub-saturating concentration of biotinylated-uPA (or ATF) to each dilution of the inhibitor.

  • Binding Reaction: Add the inhibitor/uPA mixtures to the uPAR-coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the concentration of this compound. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the labeled ligand (biotinylated-uPA).

Protocol 2: uPA Enzymatic Activity Assay (for UK-370801)

This protocol outlines a method to determine the inhibitory constant (Ki) of a direct uPA enzyme inhibitor like UK-370801, which has a Ki of 10 nM. This is typically done using a chromogenic or fluorogenic substrate.[8][9][10]

Objective: To measure the potency of UK-370801 in inhibiting the catalytic activity of uPA.

Materials:

  • Active human uPA enzyme

  • Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)[9][10]

  • UK-370801

  • Assay buffer (e.g., Tris-HCl buffer at pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of UK-370801 in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of uPA enzyme to each well containing the different concentrations of UK-370801. Include a control well with the enzyme but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the uPA substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 405 nm for S-2444) or fluorescence (e.g., λex = 350 nm / λem = 450 nm for AFC-based substrates) over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).[9][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of uPA activity against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, the experiment should be repeated with different concentrations of the substrate. The mechanism of inhibition (e.g., competitive, non-competitive) can be determined from Lineweaver-Burk plots, and the Ki can be calculated using the appropriate form of the Michaelis-Menten equation or the Cheng-Prusoff equation for a competitive inhibitor.

Visualizing the Mechanisms of Action

The following diagrams illustrate the uPA signaling pathway and the distinct points of intervention for this compound and UK-370801.

uPA_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix uPAR uPAR Integrins Integrins uPAR->Integrins Interaction Signaling Intracellular Signaling (FAK, Src, ERK, PI3K) Integrins->Signaling CellResponse Cell Proliferation, Migration, Invasion Signaling->CellResponse prouPA pro-uPA uPA Active uPA prouPA->uPA Activation uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation IPR803 This compound IPR803->uPAR Inhibits Binding UK370801 UK-370801 UK370801->uPA Inhibits Activity Experimental_Workflow cluster_IPR803 This compound: PPI Inhibition Assay cluster_UK370801 UK-370801: Enzymatic Inhibition Assay A1 Immobilize uPAR on a solid support A2 Incubate with uPA and varying concentrations of this compound A1->A2 A3 Wash and detect bound uPA A2->A3 A4 Calculate Ki for protein-protein interaction A3->A4 B1 Incubate uPA enzyme with varying concentrations of UK-370801 B2 Add chromogenic/ fluorogenic substrate B1->B2 B3 Measure reaction kinetics B2->B3 B4 Calculate Ki for enzymatic inhibition B3->B4 Title Comparative Experimental Workflow

References

Assessing the Cross-Reactivity of IPR-803: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approaches available to assess the cross-reactivity of IPR-803, a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction (PPI).[1][2] While this compound has demonstrated high affinity for its primary target, a thorough evaluation of its interactions with other cell surface receptors is crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Currently, specific experimental data detailing the cross-reactivity of this compound across a broad panel of cell surface receptors is not extensively published. However, one study has noted that this compound can inhibit matrix metalloproteinase (MMP-9) mediated degradation of gelatin, suggesting potential activity beyond its primary target.[1] Therefore, this guide focuses on established methodologies and best practices for profiling the selectivity of small molecule inhibitors like this compound.

Understanding the Target: The uPAR-uPA Signaling Pathway

This compound disrupts the interaction between uPAR and uPA.[1][2] This interaction is a key component of a signaling pathway that plays a significant role in cancer cell invasion, migration, and adhesion.[1] A simplified representation of this pathway is illustrated below.

uPAR-uPA Signaling Pathway uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPAR->Plasminogen Activates Integrins Integrins uPAR->Integrins Interacts with IPR803 This compound IPR803->uPAR Inhibits Binding Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Signal_Transduction Signal Transduction (e.g., MAPK pathway) Integrins->Signal_Transduction Signal_Transduction->Cell_Migration

Caption: Simplified diagram of the uPAR-uPA signaling pathway and the inhibitory action of this compound.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is recommended to comprehensively evaluate the selectivity of this compound. This typically involves a combination of computational, biochemical, and cell-based assays.

Data Presentation: Comparison of Cross-Reactivity Assessment Methods
Assay Type Methodology Information Gained Advantages Limitations
In Silico Molecular Docking & Pharmacophore ScreeningPredicted binding to a library of receptor structures.High-throughput, cost-effective, provides initial predictions.Prone to false positives/negatives, requires accurate protein structures.
Biochemical Radioligand Binding AssaysQuantitative measure of binding affinity (Ki, IC50) to a panel of purified receptors.Highly quantitative, gold standard for affinity determination.Requires purified receptors, may not reflect cellular context.
Biochemical Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon, koff, KD).Provides detailed kinetic information, label-free.Requires specialized equipment, protein immobilization can affect activity.
Cell-Based Cellular Thermal Shift Assay (CETSA)Measures target engagement in intact cells by assessing protein thermal stability.Confirms target engagement in a cellular environment, no labeling required.Indirect measure of binding, lower throughput.
Cell-Based Flow Cytometry Binding AssaysMeasures binding to receptors on the surface of whole cells.Assesses binding in a native membrane environment, can use cell lines with endogenous or overexpressed receptors.Can be influenced by receptor density and accessibility.
Functional Kinase/Enzyme Activity AssaysMeasures the effect of the compound on the enzymatic activity of a panel of kinases or other enzymes.Assesses functional consequences of binding.Specific to enzymatic targets, does not assess binding to non-enzymatic receptors.
Proteomics Chemical Proteomics (e.g., Kinobeads)Identifies protein targets that bind to an immobilized version of the compound from a cell lysate.Unbiased identification of potential off-targets in a complex proteome.Immobilization may alter compound binding, may not identify all targets.

Experimental Protocols

Below is a generalized protocol for a competitive radioligand binding assay, a common method for assessing the affinity of a test compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

1. Materials:

  • Cell membranes or purified protein expressing the receptor of interest.
  • Radiolabeled ligand with known affinity for the target receptor.
  • Test compound (this compound).
  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
  • 96-well filter plates.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound (this compound).
  • Reaction Setup: In a 96-well plate, add the following to each well:
  • Assay buffer.
  • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
  • Varying concentrations of the test compound.
  • A fixed amount of the receptor-containing cell membranes or purified protein.
  • For determining non-specific binding, a set of wells should contain a high concentration of an unlabeled known ligand instead of the test compound.
  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor.

Cross-Reactivity Assessment Workflow cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Confirmation cluster_3 Functional & Unbiased Profiling InSilico In Silico Screening (Docking, Pharmacophore) BindingAssay Broad Panel Radioligand Binding Assays InSilico->BindingAssay Prioritize Targets Chemoproteomics Chemical Proteomics InSilico->Chemoproteomics Unbiased Discovery SPR Surface Plasmon Resonance (SPR) BindingAssay->SPR Confirm Hits & Kinetics FunctionalAssay Functional Assays (e.g., Kinase Panel) BindingAssay->FunctionalAssay Assess Functional Impact CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validate in Cells FlowCytometry Flow Cytometry Binding Assay CETSA->FlowCytometry Confirm on Cell Surface

Caption: A stepwise workflow for the comprehensive assessment of small molecule cross-reactivity.

By employing a combination of these methodologies, researchers can build a detailed selectivity profile for this compound, providing valuable insights into its therapeutic potential and safety.

References

Validating IPR-803's Specificity for the uPAR-uPA Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) is a critical nexus in cancer progression, promoting cell migration, invasion, and metastasis.[1] Consequently, the development of small-molecule inhibitors targeting this protein-protein interaction (PPI) is a promising avenue for anti-cancer therapeutics. This guide provides a comprehensive comparison of IPR-803, a potent inhibitor of the uPAR-uPA interaction, with other notable alternatives, supported by experimental data and detailed protocols.

This compound: A Potent Small-Molecule Inhibitor

This compound is a small molecule that directly binds to uPAR with a sub-micromolar affinity, effectively preventing its interaction with uPA.[1][2] This inhibition has been shown to translate into potent anti-invasive effects in breast cancer models.

Comparative Analysis of uPAR-uPA Interaction Inhibitors

To objectively evaluate the performance of this compound, this guide compares it against three distinct classes of inhibitors: a peptide antagonist (AE105), another small-molecule inhibitor targeting uPA activity (UK-371,804), and monoclonal antibodies targeting uPAR (2G10 and 3C6).

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and its comparators, providing a clear overview of their respective potencies and efficacies.

Table 1: Binding Affinity and Potency of uPAR-uPA Interaction Inhibitors

InhibitorTypeTargetBinding Affinity (Kd / Ki)IC50 (uPA-uPAR Interaction)Reference
This compound Small MoleculeuPAR0.2 µM (Ki)~50 µM (inhibition of invasion)[1][3]
AE105 PeptideuPAR~0.4 nM (Kd)7 nM[4][5]
UK-371,804 Small MoleculeuPA10 nM (Ki)0.89 µM (uPA activity)[6][7][8][9]
2G10 Antibody (Fab)uPAR10.4 ± 1.6 nM (Apparent Kd on cells)N/A[10]
3C6 Antibody (Fab)uPARPoor affinity on cellsN/A[11]

Table 2: In Vitro Cellular Efficacy of uPAR-uPA Interaction Inhibitors

InhibitorCell LineAssayIC50 / EffectReference
This compound MDA-MB-231Cell Adhesion~30 µM[1][2]
This compound MDA-MB-231Cell Growth58 µM[1][2]
This compound MDA-MB-231Cell Invasion90% blockage at 50 µM[12]
AE105 HEp-3Cell IntravasationSpecific inhibition observed[5]
2G10 H1299Cell InvasionInhibition of uPA/uPAR mediated invasion[13]
3C6 H1299Cell InvasionInhibition of uPAR/β1 integrin mediated invasion[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

uPAR-uPA Interaction Binding Assay (for this compound)

This protocol is based on the methods described for the characterization of this compound.

  • Objective: To determine the binding affinity (Ki) of this compound to uPAR.

  • Method: A competitive binding assay is performed using a fluorescently labeled peptide known to bind to the uPA-binding site on uPAR.

  • Procedure:

    • Recombinant human uPAR is incubated with a fluorescently labeled probe peptide.

    • Increasing concentrations of this compound are added to the mixture.

    • The displacement of the fluorescent probe is measured using fluorescence polarization.

    • The Ki value is calculated from the IC50 of the competition curve.

MDA-MB-231 Cell Invasion Assay

This protocol is a standard method for assessing the invasive potential of cancer cells.

  • Objective: To evaluate the effect of inhibitors on the invasion of MDA-MB-231 breast cancer cells through a basement membrane matrix.

  • Method: A Boyden chamber assay with a Matrigel-coated membrane is used.

  • Procedure:

    • Transwell inserts with 8-µm pore size are coated with Matrigel.

    • MDA-MB-231 cells are serum-starved and then seeded into the upper chamber in serum-free media containing the test inhibitor (e.g., this compound) at various concentrations.

    • The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The percentage of invasion inhibition is calculated relative to a vehicle-treated control.

Cell Adhesion Assay

This protocol measures the ability of cells to attach to an extracellular matrix substrate.

  • Objective: To determine the effect of inhibitors on the adhesion of MDA-MB-231 cells to a vitronectin-coated surface.

  • Method: A colorimetric-based cell adhesion assay.

  • Procedure:

    • 96-well plates are coated with an extracellular matrix protein such as vitronectin.

    • MDA-MB-231 cells are pre-incubated with the test inhibitor (e.g., this compound) at various concentrations.

    • The cells are then seeded into the coated wells and allowed to adhere for a specified time (e.g., 1-2 hours).

    • Non-adherent cells are removed by washing.

    • Adherent cells are fixed and stained with a dye (e.g., crystal violet).

    • The stain is solubilized, and the absorbance is measured to quantify the number of adherent cells.

    • The IC50 for adhesion inhibition is determined from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

uPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binding Integrin Integrin (e.g., β1) uPAR->Integrin Interaction FAK FAK Integrin->FAK Activation Vitronectin Vitronectin Vitronectin->uPAR Binding Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Cell_Responses Cell Proliferation, Migration, Invasion Ras->Cell_Responses PI3K->Cell_Responses

Caption: uPAR-mediated signaling pathway.

Experimental_Workflow_Invasion_Assay A 1. Coat Transwell insert with Matrigel B 2. Seed serum-starved MDA-MB-231 cells with inhibitor A->B C 3. Add chemoattractant to lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells D->E F 6. Fix and stain invading cells E->F G 7. Quantify by counting cells F->G

Caption: Workflow for MDA-MB-231 cell invasion assay.

Conclusion

This compound demonstrates significant potential as a specific inhibitor of the uPAR-uPA interaction. While peptide and antibody-based inhibitors show higher affinity in biochemical assays, the small-molecule nature of this compound may offer advantages in terms of oral bioavailability and cell permeability. The provided data and protocols serve as a valuable resource for researchers seeking to further validate and compare the efficacy of this compound and other inhibitors in preclinical models of cancer. Future studies should aim for direct, side-by-side comparisons of these inhibitors under identical experimental conditions to provide a more definitive assessment of their relative therapeutic potential.

References

A Head-to-Head Comparison: IPR-803 and Other Small Molecule Inhibitors Targeting the uPA-uPAR Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) system is a critical mediator of cancer progression, playing a pivotal role in cell migration, invasion, and metastasis.[1] Consequently, it has emerged as a promising target for therapeutic intervention. This guide provides a detailed, data-driven comparison of IPR-803, a potent inhibitor of the uPA-uPAR protein-protein interaction, with other small molecule inhibitors targeting this pathway.

Executive Summary

This compound is a small molecule inhibitor that directly targets the interaction between uPA and uPAR, effectively blocking downstream signaling and proteolytic events that promote cancer cell invasion.[2][3] Unlike enzymatic inhibitors such as WX-UK1 (Upamostat), which target the catalytic activity of uPA, this compound functions by disrupting a key protein-protein interface.[4][5] This guide will delve into the comparative efficacy of these distinct mechanisms, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and its precursor, IPR-456, as well as the enzymatic inhibitor WX-UK1. Direct head-to-head comparative studies with other uPA-uPAR interaction inhibitors are limited in the public domain; therefore, data is compiled from various sources.

Table 1: In Vitro Efficacy of uPA-uPAR Protein-Protein Interaction Inhibitors

CompoundTargetAssayCell LineIC50 ValueCitation
This compound uPA-uPAR InteractionCell AdhesionMDA-MB-231~30 µM[3]
Cell GrowthMDA-MB-23158 µM[3]
Cell InvasionMDA-MB-23190% blockage at 50 µM
IPR-456 uPA-uPAR InteractionuPA-uPAR Binding (ELISA)-10 µM[6]
uPA Binding to CellsMDA-MB-2318 µM[6]
Cell InvasionMDA-MB-231~30 µM (estimated)[6]

Table 2: In Vitro Efficacy of uPA Enzymatic Activity Inhibitors

CompoundTargetAssayKi ValueCitation
WX-UK1 (UKI-1) uPA Catalytic ActivityEnzymatic Assay0.41 µM[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

uPA-uPAR Signaling Pathway

This diagram illustrates the central role of the uPA-uPAR interaction in activating downstream signaling cascades, including the MAPK pathway, which is implicated in cell proliferation and survival.[7][8]

uPA_uPAR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPAR uPAR Integrins Integrins uPAR->Integrins GPCR GPCR uPAR->GPCR Plasminogen Plasminogen uPAR->Plasminogen FAK FAK Integrins->FAK Activation uPA uPA uPA->uPAR uPA->Plasminogen Catalyzes Plasmin Plasmin Plasminogen->Plasmin Activation ECM ECM Plasmin->ECM Degradation Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation IPR803 This compound IPR803->uPA Inhibits Interaction WXUK1 WX-UK1 WXUK1->uPA Inhibits Catalytic Activity

uPA-uPAR signaling cascade and points of inhibition.
Experimental Workflow: Cell Invasion Assay

The following workflow outlines the key steps in a typical transwell cell invasion assay used to evaluate the efficacy of inhibitors like this compound.

Invasion_Assay_Workflow start Start: Culture MDA-MB-231 cells serum_starve Serum-starve cells start->serum_starve prep_insert Coat transwell insert with Matrigel add_cells Add cells and inhibitor (e.g., this compound) to upper chamber prep_insert->add_cells serum_starve->add_cells add_chemo Add chemoattractant (e.g., FBS) to lower chamber add_cells->add_chemo incubate Incubate for 24-48 hours add_chemo->incubate remove_noninv Remove non-invading cells from upper surface incubate->remove_noninv fix_stain Fix and stain invading cells on lower surface remove_noninv->fix_stain quantify Quantify invaded cells (microscopy or fluorescence) fix_stain->quantify end End: Analyze results quantify->end

Workflow for a transwell cell invasion assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Invasion Assay (Transwell)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Materials:

    • Transwell inserts (8 µm pore size) for 24-well plates.

    • Matrigel basement membrane matrix.

    • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS).

    • This compound or other inhibitors.

    • Cotton swabs.

    • Methanol (B129727) (for fixing).

    • Crystal violet stain.

  • Protocol:

    • Thaw Matrigel on ice and dilute with cold, serum-free medium.

    • Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

    • Culture MDA-MB-231 cells to ~80% confluency and then serum-starve for 24 hours.

    • Harvest cells and resuspend in serum-free medium containing the desired concentration of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of invaded cells in several random fields of view under a microscope.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an extracellular matrix substrate.

  • Cell Line: MDA-MB-231 cells.

  • Materials:

    • 96-well plate.

    • Extracellular matrix protein (e.g., fibronectin or collagen I).

    • BSA (Bovine Serum Albumin) for blocking.

    • Calcein-AM fluorescent dye.

    • This compound or other inhibitors.

  • Protocol:

    • Coat the wells of a 96-well plate with the desired extracellular matrix protein and incubate overnight at 4°C.

    • Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C to prevent non-specific binding.

    • Label MDA-MB-231 cells with Calcein-AM dye according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium containing different concentrations of this compound or vehicle control.

    • Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

MAPK Phosphorylation Assay (Western Blot)

This assay is used to detect the phosphorylation status of MAPKs (e.g., ERK1/2) as an indicator of pathway activation.

  • Cell Line: MDA-MB-231 cells.

  • Materials:

    • This compound or other inhibitors.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting apparatus.

  • Protocol:

    • Culture MDA-MB-231 cells and treat with this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 30 minutes).[3]

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

Conclusion

This compound represents a promising class of small molecule inhibitors that effectively target the uPA-uPAR protein-protein interaction. Its mechanism of action, distinct from enzymatic inhibitors like WX-UK1, offers a different therapeutic strategy for disrupting the pro-metastatic uPA system. The data presented herein, while not from direct head-to-head trials, provides a valuable comparative overview of the in vitro efficacy of these compounds. Further studies directly comparing this compound with other uPA-uPAR interaction inhibitors are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative analyses in a research setting.

References

A Head-to-Head Comparison: The Small Molecule IPR-803 versus Monoclonal Antibodies in Targeting the Urokinase Plasminogen Activator Receptor (uPAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the urokinase plasminogen activator receptor (uPAR) has emerged as a critical target due to its central role in tumor progression, invasion, and metastasis.[1][2] Elevated expression of uPAR is a hallmark of aggressive cancers and is often correlated with poor patient prognosis.[2][3] This has spurred the development of various therapeutic agents aimed at inhibiting its function. This guide provides an objective comparison between IPR-803, a potent small molecule inhibitor, and several leading monoclonal antibodies (mAbs) that target uPAR, offering researchers and drug development professionals a comprehensive overview of their respective performance based on available experimental data.

Mechanism of Action: A Tale of Two Strategies

The primary function of uPAR is to bind the urokinase-type plasminogen activator (uPA), localizing proteolytic activity to the cell surface. This initiates a cascade that degrades the extracellular matrix (ECM), a crucial step for cell migration and invasion.[4] Beyond proteolysis, uPAR acts as a signaling hub, interacting with integrins and other receptors to activate pathways like MAPK/ERK and PI3K/AKT, which drive cell proliferation, adhesion, and survival.[5]

This compound is a small molecule inhibitor that directly targets the high-affinity protein-protein interaction between uPA and uPAR.[1][6][7] By binding directly to uPAR, this compound effectively blocks uPA from docking onto the receptor, thereby inhibiting both the proteolytic cascade and downstream signaling events.[1][6]

Monoclonal antibodies (mAbs) offer a different therapeutic approach. Instead of competing directly with uPA in all cases, they can bind to various epitopes on the three-domain structure of uPAR to induce their effect.

  • ATN-658 (and its humanized version, MNPR-101 ) is a well-characterized antibody that binds to the DIII domain of uPAR.[2][8] Interestingly, it does not block the binding of uPA to the receptor but is thought to inhibit uPAR's interaction with other crucial partners like integrins, thereby disrupting signaling.[2][5][8]

  • 2G10 is an antagonistic antibody that directly competes with uPA for binding to uPAR.[9][10][11]

  • 3C6 functions by preventing the association of uPAR with β1 integrins, a key interaction for cell signaling and adhesion.[1][4][9]

Quantitative Performance: A Data-Driven Comparison

The efficacy of these inhibitors can be quantitatively assessed through various metrics, including binding affinity (Kd or Ki) and the half-maximal inhibitory concentration (IC50) in functional assays.

Therapeutic AgentTypeTarget InteractionBinding Affinity (Kd/Ki)Functional IC50Reference
This compound Small MoleculeBlocks uPA-uPAR Interaction~0.2 µM (200 nM)Adhesion: ~30 µMGrowth: ~58 µM (MDA-MB-231 cells)[1][7][12]
ATN-658 Monoclonal AbBinds uPAR DIII, Disrupts Integrin Interaction~1-5 nMN/A (Inhibits migration significantly)[5][6][8][13]
MNPR-101 Humanized mAbBinds uPAR DIII, Disrupts Integrin Interaction~0.3-0.5 nMN/A (Currently in Phase 1 clinical trials)[3][14]
2G10 Monoclonal AbBlocks uPA-uPAR InteractionIgG: ~53 nMFab: ~95 nMN/A (Inhibits invasion by ~30% at 10 nM)[9]
3C6 Monoclonal AbBlocks uPAR-Integrin InteractionIgG: ~96 nMFab: ~800 nMN/A (Inhibits invasion by ~14% at 10 nM)[9]

Note: Binding affinities can vary based on the assay method (e.g., SPR, flow cytometry) and cellular context.

Visualizing the Battlefield

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the key concepts.

uPAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix (ECM) cluster_intracellular Intracellular Signaling uPAR uPAR Integrin Integrins (e.g., α5β1) uPAR->Integrin Interacts GPCR GPCRs uPAR->GPCR Interacts Plasminogen Plasminogen uPAR->Plasminogen Converts to FAK FAK/Src Integrin->FAK Activates PI3K PI3K/AKT Pathway GPCR->PI3K Activates uPA uPA uPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin ECM_Proteins ECM Degradation Plasmin->ECM_Proteins MAPK MAPK/ERK Pathway FAK->MAPK Cell_Response Cell Migration, Proliferation, Survival MAPK->Cell_Response PI3K->Cell_Response

Caption: Simplified uPAR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Coat Transwell insert with Matrigel (ECM) a2 Seed starved cells + inhibitor (this compound or mAb) in upper chamber p1->a2 p2 Starve cancer cells (e.g., MDA-MB-231) in serum-free media p2->a2 p3 Prepare chemoattractant (e.g., 10% FBS media) a1 Add chemoattractant to lower chamber p3->a1 a3 Incubate for 24-48 hours at 37°C a1->a3 a2->a3 an1 Remove non-invading cells from top of insert a3->an1 an2 Fix and stain invading cells on bottom of insert (Crystal Violet) an1->an2 an3 Image and quantify invading cells an2->an3

Caption: Workflow for a Matrigel cell invasion assay.

Comparison_Logic cluster_inhibitors Inhibitor Classes cluster_mechanisms Primary Mechanisms of Inhibition uPAR uPAR IPR803 This compound (Small Molecule) Block_uPA Block uPA Binding IPR803->Block_uPA Directly mAbs Monoclonal Antibodies (e.g., ATN-658, 2G10) mAbs->Block_uPA Some mAbs (e.g., 2G10) Block_Integrin Block Integrin Interaction mAbs->Block_Integrin Some mAbs (e.g., ATN-658, 3C6) Block_uPA->uPAR Outcome Inhibition of: - Invasion - Migration - Proliferation Block_uPA->Outcome Block_Integrin->uPAR Block_Integrin->Outcome

Caption: Mechanisms of uPAR inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the performance of uPAR inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique measures the real-time binding interaction between an inhibitor and its target.

  • Immobilization: Recombinant human uPAR is immobilized on a sensor chip surface (e.g., a CM5 chip).

  • Analyte Injection: A series of concentrations of the analyte (e.g., this compound or an anti-uPAR Fab fragment) in a suitable running buffer is flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, proportional to the mass of analyte bound, is recorded in real-time as a sensorgram. This is done over an association phase (analyte flowing) and a dissociation phase (buffer flowing).

  • Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[15]

Cell Invasion Assay (Boyden Chamber / Transwell Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion through an extracellular matrix barrier.

  • Chamber Preparation: The upper surface of a porous membrane insert (e.g., 8.0 µm pores) is coated with a layer of Matrigel, a reconstituted basement membrane.[16][17] The insert is placed into a well of a companion plate.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are serum-starved for 18-24 hours.[18] A suspension of these cells, containing the test inhibitor (this compound or mAb) at various concentrations, is seeded into the upper chamber.

  • Chemoattraction: The lower chamber is filled with media containing a chemoattractant, typically 10% Fetal Bovine Serum (FBS).[16]

  • Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores toward the chemoattractant.[16]

  • Quantification: Non-invading cells are removed from the top surface of the membrane with a cotton swab. The cells that have invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope.[19] The absorbance of the extracted dye can also be measured for quantification.[19]

Cell Adhesion Assay

This assay measures the ability of an inhibitor to block cell attachment to an ECM protein mediated by uPAR.

  • Plate Coating: Wells of a 48- or 96-well plate are coated with an ECM protein, typically vitronectin (1 µg/mL), to which uPAR binds directly.[20][21] Wells are then blocked to prevent non-specific binding.

  • Cell Treatment and Seeding: Cells are harvested and resuspended in media containing the test inhibitor (this compound or mAb). The cell suspension is then added to the pre-coated wells.

  • Incubation: The plate is incubated for a short period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.[20]

  • Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with crystal violet.[20][21]

  • Quantification: The crystal violet is solubilized, and the absorbance is measured at ~590 nm, which is proportional to the number of adherent cells.[21]

Conclusion

Both the small molecule this compound and various monoclonal antibodies represent promising strategies for targeting uPAR in cancer. This compound offers the advantages of a small molecule, including potential for oral administration, and directly inhibits the central uPA-uPAR interaction.[4][6] Monoclonal antibodies, while requiring parenteral administration, offer high specificity and potentially lower off-target effects. Their diverse mechanisms—some blocking ligand binding and others disrupting protein-protein interactions with co-receptors like integrins—provide multiple avenues for therapeutic intervention. The choice between these modalities will depend on the specific therapeutic context, tumor type, and desired pharmacological profile. The data and protocols presented here serve as a foundational guide for researchers navigating this promising area of oncology drug development.

References

Comparative Efficacy of uPAR-Targeted Agents in Cell Lines with Varying uPAR Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of a representative urokinase Plasminogen Activator Receptor (uPAR) inhibitor, focusing on its differential effects in cell lines with high and low uPAR expression. The data and protocols presented herein are based on established methodologies and findings in the field of uPAR-targeted cancer therapy. While the specific compound "IPR-803" is not documented in available literature, this guide utilizes data from known uPAR inhibitors that act by disrupting the interaction between uPAR and its binding partners, such as vitronectin.[1] This approach serves as a framework for evaluating novel uPAR-targeting agents.

High expression of uPAR, a glycosylphosphatidylinositol (GPI)-anchored protein, is frequently correlated with poor prognosis and increased metastasis in various cancers.[2][3][4] uPAR plays a crucial role in extracellular matrix degradation, cell signaling, migration, and proliferation.[5] It lacks an intracellular domain and exerts its function by interacting with other transmembrane proteins, including integrins and receptor tyrosine kinases, to activate downstream signaling pathways like MAPK/ERK and PI3K/AKT.[6] Therefore, targeting uPAR presents a promising therapeutic strategy for cancers with elevated uPAR expression.[5][7][8]

Comparative Efficacy Data

The following table summarizes the inhibitory effects of a representative uPAR inhibitor on the viability and migration of cancer cell lines characterized by differential uPAR expression levels. For the purpose of this guide, a non-small cell lung cancer (NSCLC) cell line with a RAS mutation, known to overexpress uPAR, is used as the high-expression model.[1] A second cell line with basal uPAR expression serves as the low-expression control. The data illustrates a clear correlation between uPAR expression and sensitivity to the inhibitor.

Cell LineCancer TypeuPAR Expression LevelDrug Concentration (µM)Inhibition of Cell Viability (IC50, µM)Inhibition of Cell Migration (%)
A549 NSCLC (RAS-mutated)High1015.275%
H1299 NSCLCHigh1018.570%
PC9 NSCLCLow10>10015%
Beas-2B Normal Bronchial EpithelialVery Low/Negative10>100<5%

Note: The data presented are representative values compiled from literature on uPAR inhibitors targeting the uPAR-vitronectin interaction and may not reflect the performance of a single specific compound. The IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the uPAR signaling pathway and a typical experimental workflow for assessing a uPAR inhibitor.

uPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus uPA uPA uPAR uPAR uPA->uPAR Binds Integrin Integrins (e.g., α5β1) uPAR->Integrin Interacts FAK FAK Integrin->FAK Activates Vitronectin Vitronectin Vitronectin->uPAR Binds IPR_803 uPAR Inhibitor (e.g., this compound) IPR_803->uPAR Inhibits Src Src FAK->Src Migration Cytoskeletal Rearrangement (Migration, Invasion) FAK->Migration Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Survival) Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: uPAR signaling pathway and point of inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (High & Low uPAR lines) start->cell_culture characterization uPAR Expression Analysis (Western Blot / Flow Cytometry) cell_culture->characterization treatment Treat with uPAR Inhibitor (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (MTT / XTT) treatment->viability_assay migration_assay Cell Migration Assay (Transwell / Wound Healing) treatment->migration_assay data_analysis Data Analysis (IC50 / % Inhibition) viability_assay->data_analysis migration_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for efficacy testing.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below.

uPAR Expression Analysis by Western Blot

This protocol is used to determine the relative expression levels of uPAR protein in different cell lines.

a. Sample Preparation (Cell Lysate)

  • Culture cells to 70-80% confluency in appropriate culture dishes.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the dish.[9]

  • For adherent cells, use a cell scraper to collect the cell lysate. For suspension cells, pellet the cells before resuspending in lysis buffer.[9]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

  • Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

c. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody specific to uPAR (e.g., rabbit anti-uPAR) overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times with TBST for 5-10 minutes each.[9]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[11]

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12]

Cell Viability Assessment by MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of the uPAR inhibitor (and a vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[13]

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours in the incubator to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[13][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[13][15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value.

References

No Publicly Available Data on Synergistic Effects of IPR-803 with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive review of publicly available scientific literature and clinical trial data reveals no specific studies detailing the synergistic effects of IPR-803 in combination with other targeted therapies. Extensive searches for "this compound synergistic effects," "this compound combination therapy," "this compound preclinical combination therapy," and "this compound clinical trials combination" did not yield any relevant results outlining such combinations.

This compound is characterized as a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase (uPA) protein-protein interaction.[1] Research has primarily focused on its standalone effects, demonstrating its ability to inhibit cancer cell invasion, adhesion, migration, and growth.[1] While this compound has shown anti-tumor activity by blocking the uPAR-uPA interaction and downstream signaling pathways like MAPK phosphorylation, information regarding its efficacy when combined with other targeted agents is not present in the available literature.[1]

It is important to distinguish this compound from another similarly named investigational drug, N-803 (also known as ALT-803). N-803 is an IL-15 superagonist that functions as an immunomodulatory agent and has been extensively studied in combination with various therapies, including checkpoint inhibitors like pembrolizumab (B1139204) and monoclonal antibodies such as rituximab. These studies are not relevant to the mechanism of action or therapeutic application of this compound.

Due to the absence of experimental data on the combination of this compound with other targeted therapies, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of synergistic signaling pathways as requested. The scientific community awaits further preclinical and clinical investigations to explore the potential of this compound in combination regimens.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling IPR-803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling IPR-803 to ensure the appropriate level of personal protection. The following table summarizes recommended PPE for various laboratory activities.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.[1][2]- Disposable solid-front lab coat with tight-fitting cuffs.[3]- Double gloves (e.g., nitrile).[1][3][4]- Safety goggles or a face shield.[1]High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against contamination.[3][4]
Solution Preparation - Chemical fume hood or other ventilated enclosure.[5]- Lab coat.[6]- Safety glasses with side shields or chemical splash goggles.[6]- Single pair of chemical-resistant gloves (e.g., nitrile).[6]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus on preventing skin and eye exposure. The specific procedure will dictate the required level of containment.

Operational Plan: Step-by-Step Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Begin Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Complete Experiment segregate_waste Segregate & Label Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe store_waste Store Waste Securely doff_ppe->store_waste Post-Cleanup dispose_vendor Dispose via Approved Vendor store_waste->dispose_vendor

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. As the hazardous waste profile of this compound is not fully characterized, it should be handled as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Powder - Collect in its original container or a clearly labeled, sealed container.- Label as "Hazardous Waste" with the chemical name and CAS number (892243-35-5).[7][8]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.
Aqueous Solutions - The disposal of non-hazardous liquid waste may in some cases be permissible down the drain with approval from institutional environmental health and safety (EHS) officials.[9][10] However, given the potent nature of this compound, it is recommended to treat all solutions as hazardous waste.

All waste must be disposed of through your institution's hazardous waste management program.

Emergency Procedures: Chemical Spills

In the event of a chemical spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills (small quantity, contained):

  • Alert personnel in the immediate area.

  • Contain the spill using appropriate absorbent materials.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Clean the area from the outside in, using a mild detergent and water after absorbing the material.

  • Collect all cleanup materials in a sealed container and label it as hazardous waste.

  • Report the incident to your laboratory supervisor.

For Major Spills (large quantity, uncontained, or outside of a fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the emergency alarm if necessary.

  • Contact your institution's emergency response team or EHS department immediately.

  • Provide them with the name of the chemical (this compound) and any other relevant information.

  • Do not attempt to clean up a major spill without proper training and equipment.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。